Allyl phenyl sulfone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221230. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
prop-2-enylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPIULIVYSQNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066025 | |
| Record name | (Allylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16212-05-8 | |
| Record name | (2-Propen-1-ylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16212-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl phenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016212058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl phenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (2-propen-1-ylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Allylsulphonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (allylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl phenyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37KT5U3YH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Allyl phenyl sulfone CAS number 16212-05-8 properties
An In-depth Technical Guide to Allyl Phenyl Sulfone (CAS 16212-05-8)
Introduction
This compound, identified by the CAS number 16212-05-8, is a versatile organic compound featuring an allyl group and a phenyl group attached to a sulfone functional group.[1] It typically appears as a colorless to pale yellow liquid.[1] This molecule serves as a significant building block in organic synthesis, primarily due to the reactivity conferred by the allyl group and the stability of the sulfone moiety.[1] Its utility extends to the synthesis of complex molecules, including intermediates for pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are fundamental to its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 16212-05-8 | [2] |
| Molecular Formula | C₉H₁₀O₂S | [2][3] |
| Molecular Weight | 182.24 g/mol | [2][3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 110-113 °C at 0.5 mmHg | [2][3][5] |
| Density | 1.189 g/mL at 25 °C | [2][3][5] |
| Refractive Index (n20/D) | 1.548 | [2][3][5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [1][5] |
| Storage Temperature | 2-8°C | [2] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Information | Reference |
| ¹H NMR | Proton NMR data is available for structural elucidation. | [6] |
| FTIR | The infrared spectrum provides information on functional groups present in the molecule. | [7] |
| Raman | Raman spectroscopy offers complementary vibrational information to FTIR. | [8] |
| Mass Spec | Mass spectrometry data confirms the molecular weight and fragmentation pattern. | [8] |
| ¹³C NMR | Carbon-13 NMR data is available for detailed structural analysis. | [6] |
Synthesis Protocols
This compound can be synthesized through various methods. The most straightforward approach involves the reaction of an allyl halide with a benzenesulfinate salt.[5] Another common method is the dehydrative sulfination of allylic alcohols.[9][10]
Experimental Protocol 1: Synthesis from Allyl Bromide and Sodium Benzenesulfinate
This method is noted as a straightforward procedure that avoids the use of strong-smelling thiols.[5]
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzenesulfinate in a suitable solvent such as ethanol.
-
Addition of Reactant: Add allyl bromide to the solution. The typical molar ratio is near equimolar, though slight excesses of either reactant may be used to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate) to remove inorganic salts.
-
Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified, usually by vacuum distillation, to yield pure this compound.
Experimental Protocol 2: Reductive Desulfonylation of Allylic 1,2-hydroxy Phenyl Sulfones
This procedure details the preparation of the precursor hydroxy sulfones, which can be valuable intermediates.
Methodology:
-
Deprotonation: Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to make a 0.2 M solution. Cool the solution to -78 °C under a nitrogen atmosphere.[11]
-
Anion Formation: Add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise. The resulting yellow/orange solution is stirred for 45 minutes at -78 °C to form the α-sulfonyl carbanion.[11]
-
Aldehyde Addition: Add the desired aldehyde (1.5 equivalents) to the solution.[11]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature over 8 hours or until TLC indicates the consumption of the starting material.[11]
-
Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).[11]
-
Purification: Combine the organic extracts, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under vacuum to yield the crude allylic hydroxy sulfone, which can be further purified by flash chromatography.[11]
Reactivity and Chemical Profile
This compound is a valuable synthetic intermediate due to its dual reactivity. The allyl group can participate in a wide range of reactions, while the sulfone group can activate adjacent positions.
-
Ambident Nucleophile: When deprotonated with a strong base like n-BuLi, this compound forms a resonance-stabilized carbanion. This metalated derivative can act as an ambident nucleophile, reacting either at the α-carbon (adjacent to the sulfone) or the γ-carbon of the allyl system. This makes it equivalent to a 1,1-allylic dianion or a 1,1-allylic dipole.[5]
-
Michael Acceptor Precursor: The allyl group can be isomerized to a vinyl group under certain catalytic conditions, converting the molecule into phenyl vinyl sulfone.[5] Phenyl vinyl sulfone is a potent Michael acceptor, widely used in conjugate addition reactions.[12]
-
Cycloadditions: The double bond of the allyl group can participate in cycloaddition reactions.
-
Reductive Desulfonylation: The sulfonyl group can be removed under reductive conditions, which is useful in multi-step syntheses where the sulfone is used as an activating or directing group.[11]
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for medicinal chemists and drug development professionals.
-
Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its ability to act as a versatile nucleophile allows for the construction of carbon-carbon bonds, a fundamental process in building molecular scaffolds.[5]
-
Access to Complex Scaffolds: Phenyl sulfones, in general, are used in novel synthetic methodologies to create highly functionalized di- and trisubstituted cyclohexenes.[13][14] These carbocyclic structures are considered ideal scaffolds for polar substituents in biologically active molecules.[13]
-
Bioisostere for Drug Design: The sulfone group is a well-established functional group in medicinal chemistry, often used as a bioisostere for other groups to modulate a compound's physicochemical properties, such as solubility, metabolic stability, and receptor binding affinity.
-
Precursor to Bioactive Motifs: While this compound itself may not be the final active pharmaceutical ingredient (API), it is a precursor to the vinyl sulfone motif. Vinyl sulfones are recognized as privileged structures in drug discovery, appearing in numerous drug candidates with applications as chemotherapeutics and neuroprotective agents.[12]
Safety Information
Appropriate safety precautions must be taken when handling this compound.
| Hazard Type | Description | Precautionary Statements |
| Hazard Statements | H315: Causes skin irritation. | P261, P264, P271, P280, P302 + P352, P305 + P351 + P338 |
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Hazard Class | Eye Irritant 2, Skin Irritant 2, STOT SE 3 | Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. |
| Target Organs | Respiratory system | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Storage Class | 10: Combustible liquids | Store in a well-ventilated place. Keep container tightly closed. |
Data sourced from Sigma-Aldrich safety information.[2]
Conclusion
This compound (CAS 16212-05-8) is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity as a nucleophilic building block, make it an important intermediate for constructing complex molecular architectures. Its role as a precursor to valuable carbocyclic scaffolds and bioactive motifs like vinyl sulfones underscores its potential in the drug discovery pipeline. Proper handling in accordance with its safety profile is essential for its effective and safe utilization in research and development.
References
- 1. CAS 16212-05-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 98 16212-05-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Allylphenyl sulfone (CAS 16212-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound | 16212-05-8 [chemicalbook.com]
- 6. This compound(16212-05-8) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)n]I2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Allyl Phenyl Sulfone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl sulfone (CAS No. 16212-05-8) is a versatile organic compound featuring a sulfonyl group flanked by an allyl and a phenyl group. This dual functionality imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a detailed overview of the core physical properties of this compound, standardized experimental protocols for their determination, and a representative synthetic workflow. The information is presented to support and inform research and development activities involving this compound.
Chemical Identity
This compound is systematically named (2-Propen-1-ylsulfonyl)benzene. Its structure combines the reactivity of an allyl group, which can undergo a variety of addition and substitution reactions, with the stability and electronic properties of the phenylsulfonyl moiety.
| Identifier | Value |
| CAS Number | 16212-05-8 |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol [1][2] |
| Synonyms | (2-Propen-1-ylsulfonyl)benzene, Phenyl allyl sulfone, (Allylsulfonyl)benzene[3][4] |
| InChI Key | KYPIULIVYSQNNT-UHFFFAOYSA-N[1][3] |
| SMILES | C=CCS(=O)(=O)c1ccccc1[1] |
Physical and Chemical Properties
This compound is typically a colorless to pale yellow or orange-green clear liquid at room temperature.[3][4] It possesses a distinctive odor. The presence of the polar sulfone group influences its solubility and reactivity.
Table 2: Summary of Physical Properties
| Property | Value | Source |
| Appearance | Colorless to Orange to Green clear liquid | [3][4] |
| Boiling Point | 110-113 °C at 0.5 mmHg[1][4] | |
| 324.7 ± 25.0 °C at 760 mmHg | [5] | |
| Density | 1.189 g/mL at 25 °C[1][4] | |
| 1.1 ± 0.1 g/cm³ | [5] | |
| Refractive Index (n20/D) | 1.548[1][4] | |
| 1.5455-1.5495 @ 20°C | [6] | |
| Solubility | Insoluble in water; Soluble in most organic solvents like ethanol and ether.[3][4] | |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][2] | |
| 182.2 ± 15.8 °C | [5] | |
| Purity | >95.0% (GC) to 98% | [1][2][3] |
Experimental Protocols for Physical Property Determination
The following sections detail generalized experimental methodologies for the determination of the key physical properties of liquid organic compounds such as this compound.
Determination of Boiling Point (Micro Method using Thiele Tube)
This method is suitable for small sample volumes.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this micro method, this is observed when a rapid stream of bubbles emerges from a capillary tube submerged in the heated liquid, and the liquid re-enters the capillary upon cooling.
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
The sample tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The Thiele tube is heated gently and evenly.
-
As the temperature rises, air trapped in the capillary tube will slowly be expelled.
-
When the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7]
Measurement of Density
Principle: Density is the mass per unit volume of a substance. For a liquid, it can be determined by measuring the mass of a known volume.
Procedure:
-
The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.[8][9]
-
A specific volume of the liquid sample (e.g., 5 or 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is re-weighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.[8][9]
-
The density is calculated by dividing the mass of the liquid by its volume.[10] The measurement should be repeated to ensure accuracy.[8]
Measurement of Refractive Index
Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light.
Procedure (using an Abbe Refractometer):
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
A few drops of the liquid sample are placed on the surface of the prism.
-
The prism is closed and the light source is turned on.
-
The eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse and fine adjustment knobs are used to bring the light and dark fields into view.
-
The dispersion correction wheel is adjusted to eliminate any color fringes and to obtain a sharp, single boundary line.
-
The boundary line is centered on the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded.[5][11]
Determination of Solubility
Principle: The solubility of a compound in a particular solvent is determined by observing whether a homogeneous solution is formed when the two are mixed.
Procedure:
-
Approximately 0.1 g of the solid or 0.2 mL of the liquid sample is placed in a small test tube.
-
About 3 mL of the solvent (e.g., water, ethanol, ether) is added in small portions.
-
The test tube is shaken vigorously after each addition.
-
The substance is classified as soluble if it forms a homogeneous solution. It is classified as insoluble if a separate phase remains.[1][3]
Spectroscopic Analysis Protocols
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of molecules.
Procedure for ¹H NMR:
-
A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[12]
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is "shimmed" to improve its homogeneity.
-
A radiofrequency pulse is applied, and the resulting signal (Free Induction Decay or FID) is detected.
-
The FID is Fourier transformed to produce the NMR spectrum.
-
The spectrum is phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption pattern is unique to the functional groups present in the molecule.
Procedure for a Liquid Sample (using ATR-FTIR):
-
A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is recorded.
-
A small drop of the liquid sample is placed onto the ATR crystal.
-
The sample spectrum is recorded. The instrument automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.[2][13]
Principle: GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture.
Procedure:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).[14]
-
A small volume of the solution (typically 1 µL) is injected into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column located in an oven. The oven temperature is programmed to increase over time, separating compounds based on their boiling points and interactions with the column's stationary phase.[6]
-
As each component elutes from the column, it enters the mass spectrometer.
-
In the MS, the molecules are ionized (e.g., by electron impact), causing them to fragment.[6]
-
The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated for each component. The resulting fragmentation pattern can be used to identify the compound.
Synthetic Workflow
Allyl phenyl sulfones can be synthesized through various methods. One common approach involves the reaction of an allylic alcohol with a sulfinate salt, often promoted by a catalyst.
Caption: A generalized workflow for the synthesis of this compound.
This diagram illustrates a palladium-catalyzed reaction for the synthesis of allyl phenyl sulfones from allylic alcohols.[15] The process involves combining the reactants and catalyst in a suitable solvent, followed by standard workup and purification procedures to isolate the final product.
Conclusion
This compound is a chemical intermediate with a well-defined set of physical properties that are crucial for its application in research and development. The experimental protocols outlined in this guide provide a foundation for the consistent and accurate determination of these properties. The provided synthetic workflow offers insight into its preparation. This technical guide serves as a valuable resource for professionals working with this compound, facilitating its effective use in the synthesis of more complex molecules.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. memphis.edu [memphis.edu]
- 5. davjalandhar.com [davjalandhar.com]
- 6. cires1.colorado.edu [cires1.colorado.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acs.org [acs.org]
- 10. homesciencetools.com [homesciencetools.com]
- 11. youtube.com [youtube.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. jascoinc.com [jascoinc.com]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
allyl phenyl sulfone molecular weight and formula
An In-depth Technical Guide to Allyl Phenyl Sulfone
Abstract
This compound (CAS 16212-05-8) is a versatile organic compound featuring a sulfone functional group attached to both an allyl and a phenyl group.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its applications in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who are interested in the utility of sulfone-containing compounds.
Molecular and Physicochemical Properties
This compound, also known as (2-Propen-1-ylsulfonyl)benzene, is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of the polar sulfone group and the reactive allyl group makes it a useful intermediate in various chemical transformations.[1]
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂S | [1][2][3] |
| Molecular Weight | 182.24 g/mol | [2][3][4] |
| CAS Number | 16212-05-8 | [1][2][4] |
| Canonical SMILES | C=CCS(=O)(=O)c1ccccc1 | |
| InChI Key | KYPIULIVYSQNNT-UHFFFAOYSA-N | [1] |
Physicochemical Data
Key physical and chemical properties are detailed in the following table.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.189 g/mL at 25 °C | |
| Boiling Point | 110-113 °C at 0.5 mmHg | |
| Refractive Index | n20/D 1.548 | |
| Flash Point | 182.2 ± 15.8 °C | [3] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of allyl phenyl sulfones can be achieved through various methods, often involving the formation of a carbon-sulfur bond. Key strategies include the dehydrative sulfination of allylic alcohols and multicomponent reactions.
Dehydrative Sulfination of Allylic Alcohols
A prominent method for synthesizing allylic sulfones involves the reaction of allylic alcohols with sulfinates. This approach is valued for being environmentally friendly, as water is the only byproduct.[5]
Experimental Protocol: The formation of allyl phenyl sulfones from allylic alcohols can be promoted by a combination of Palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), and triethylborane (Et₃B).[5] This mixture facilitates the in situ activation of the alcohol group, leading to excellent yields.[5] An alternative protocol uses a combination of triphenylphosphine (Ph₃P) and 1,2-diiodoethane (ICH₂CH₂I) to promote a dehydroxylative sulfonylation of allylic alcohols with various sulfinates, which proceeds with short reaction times.[5]
Below is a generalized workflow for the synthesis of allylic sulfones from allylic alcohols.
Metal-Free Multicomponent Synthesis
A one-pot, three-component reaction provides a practical route to synthesize allylic sulfone derivatives without the need for a metal catalyst.[6] This method utilizes readily available starting materials.[6]
Experimental Protocol: In a typical procedure, a quinoline or ketone derivative (0.5 mmol), sodium benzenesulfinate (0.5 mmol), paraformaldehyde (2 mmol), and hydrochloric acid (1 mmol) are combined in dimethylformamide (DMF, 2 mL) within a pressure vessel.[6] The mixture is heated, and upon completion, the reaction yields the corresponding allylic sulfone. This protocol is noted for its broad substrate scope and tolerance for diverse functional groups.[6]
References
- 1. CAS 16212-05-8: this compound | CymitQuimica [cymitquimica.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound | CAS#:16212-05-8 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Solubility of Allyl Phenyl Sulfone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of allyl phenyl sulfone in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the molecule's structural features and the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise quantitative data for their specific applications.
Core Concepts: Predicting Solubility
The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be soluble in one another.
This compound possesses a distinct molecular structure that influences its solubility:
-
A Phenyl Group: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilic (fat-loving) character, favoring solubility in nonpolar solvents.
-
An Allyl Group: This nonpolar hydrocarbon chain further enhances the nonpolar nature of the molecule.
-
A Sulfone Group (SO₂): The sulfone group is highly polar due to the large electronegativity difference between sulfur and oxygen atoms. This group is capable of forming strong dipole-dipole interactions.
The interplay between the nonpolar phenyl and allyl components and the polar sulfone group dictates the overall solubility profile of this compound. It is anticipated to exhibit a degree of solubility in a range of solvents, with optimal solubility likely in solvents of intermediate polarity or those that can effectively interact with both the polar and nonpolar regions of the molecule.
Qualitative Solubility Profile of this compound
The following table summarizes the predicted qualitative solubility of this compound in a variety of common laboratory solvents. These predictions are based on the structural analysis and the "like dissolves like" principle. For some aryl sulfones, the solubility has been observed to follow the general trend of: N,N-dimethylformamide > acetone > acetonitrile > ethyl acetate > methanol > ethanol > n-propanol > n-butanol > isopropanol.[1] While this specific data is for 1-methyl-4-(methylsulfonyl)benzene, it can serve as a useful reference point.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for interacting with the polar sulfone group, while its organic character can solvate the phenyl and allyl groups. |
| Acetonitrile | Soluble | Similar to acetone, acetonitrile can effectively solvate both the polar and nonpolar portions of the molecule. | |
| Dimethylformamide (DMF) | Highly Soluble | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds and is likely to effectively solvate the polar sulfone group. | |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is another highly polar aprotic solvent that is expected to be an excellent solvent for this compound. | |
| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group of methanol can interact with the sulfone group, but its high polarity may be less effective at solvating the nonpolar phenyl and allyl groups. |
| Ethanol | Soluble | Ethanol is less polar than methanol, providing a better balance for solvating both the polar sulfone group and the nonpolar regions of the molecule.[2] | |
| Nonpolar Aprotic | Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl ring of the solute, in addition to van der Waals forces, likely leading to good solubility. |
| Dichloromethane (DCM) | Soluble | DCM has a moderate polarity that should be effective in dissolving this compound. | |
| Diethyl Ether | Soluble | Diethyl ether's slight polarity and organic nature make it a suitable solvent for compounds with both polar and nonpolar characteristics.[2] | |
| Hexane | Sparingly Soluble | The large nonpolar phenyl and allyl groups will have favorable interactions with hexane, but the highly polar sulfone group will significantly limit overall solubility. | |
| Ester | Ethyl Acetate | Soluble | Ethyl acetate possesses intermediate polarity and is a good solvent for a wide range of organic compounds, making it likely to be a good solvent for this compound. |
| Aqueous | Water | Insoluble | The large nonpolar phenyl and allyl groups dominate the molecule's character, making it immiscible with the highly polar water.[2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the solubility of a liquid compound like this compound in a given solvent. This method is adapted from the widely used shake-flask technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Constant temperature shaker or water bath
-
Syringe filters (chemically inert, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a separate liquid phase of this compound remains at equilibrium.
-
Accurately pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure thorough mixing and attainment of equilibrium.
-
-
Phase Separation and Sampling:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a period to allow for phase separation.
-
Carefully withdraw a sample from the solvent-rich (upper or lower, depending on density) layer using a syringe. Avoid disturbing the interface or carrying over any of the undissolved this compound phase.
-
Filter the collected sample through a chemically inert syringe filter into a clean, pre-weighed vial. This step is crucial to remove any micro-droplets of the undissolved solute.
-
-
Analysis:
-
Accurately weigh the vial containing the filtered solution to determine the mass of the solution.
-
Dilute a known mass or volume of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as HPLC or GC. A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).
-
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the key steps in the experimental determination of this compound solubility.
Conclusion
References
Allyl Phenyl Sulfone: A Technical Guide to its Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl sulfone (CAS No: 16212-05-8) is a versatile organic compound utilized in organic synthesis as an intermediate for various pharmaceuticals and agrochemicals. Its reactivity, attributed to the allyl group, makes it a valuable synthon. However, this reactivity also necessitates a thorough understanding of its safety profile and potential hazards. This technical guide provides a comprehensive overview of the available safety data for this compound, including its physicochemical properties, toxicological profile, and associated hazards. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, this guide outlines a general workflow for chemical hazard assessment and discusses potential metabolic pathways for sulfone-containing compounds, providing a broader context for risk evaluation in a research and drug development setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. This compound is a colorless to light yellow liquid with limited solubility in water but soluble in organic solvents like ethanol and ether. Key quantitative properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H10O2S | [1][2] |
| Molecular Weight | 182.24 g/mol | [1][3] |
| CAS Number | 16212-05-8 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 324.7 ± 25.0 °C at 760 mmHg110-113 °C at 0.5 mmHg | [1][3][4] |
| Density | 1.1 ± 0.1 g/cm³1.189 g/mL at 25 °C | [1][3][4] |
| Flash Point | 182.2 ± 15.8 °C>230 °F (>110 °C)113 °C (closed cup) | [1][3][4][5] |
| Refractive Index | 1.530n20/D 1.548 | [1][3][4] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| LogP | 1.40 | [1] |
| Water Solubility | Insoluble | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][6] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2][3][6] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][6] |
The signal word for this compound is "Warning".[2][3]
Toxicological Data
The available toxicological data for this compound is limited. A lethal dose (LD50) has been determined in mice via the intravenous route.
Table 3: Acute Toxicity Data
| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference(s) |
| LD50 | Intravenous | Mouse | 320 mg/kg | Details of toxic effects not reported other than lethal dose value | [1] |
No information is available regarding acute toxicity for oral or dermal routes of exposure.[2] Furthermore, there is no data available on germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[2]
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available in the cited literature. However, standardized guidelines for assessing skin and eye irritation, as well as acute toxicity, are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). It is presumed that the classification of this compound is based on studies following such recognized protocols.
For instance, a typical acute dermal irritation study (e.g., OECD Guideline 404) would involve the application of the substance to the shaved skin of laboratory animals (usually rabbits) and observing for signs of erythema and edema over a set period. Similarly, an acute eye irritation study (e.g., OECD Guideline 405) involves instilling the substance into the eye of an animal and grading the ocular lesions.
Signaling Pathways and Logical Relationships
Generalized Metabolic Pathway for Xenobiotics
While specific metabolic pathways for this compound have not been detailed in the available literature, a general understanding of xenobiotic metabolism can provide insights into its potential biotransformation. Sulfone groups are generally stable; however, the allyl and phenyl moieties can be subject to metabolic reactions. The following diagram illustrates a generalized pathway for the metabolism of foreign compounds in the body.
Caption: Generalized two-phase metabolism of xenobiotics.
Workflow for Chemical Hazard and Risk Assessment
For professionals in research and drug development, a structured approach to evaluating the safety of a chemical like this compound is crucial. The following diagram outlines a typical workflow for hazard identification and risk assessment.
Caption: A stepwise workflow for chemical hazard and risk assessment.
Safe Handling and First Aid
Given the identified hazards, appropriate precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] In case of insufficient ventilation, wear suitable respiratory equipment.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist, vapors, or spray.[6]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[2][6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[2][6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
-
Fire and Explosion Hazards
This compound is a combustible liquid.[3]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[2]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and sulfur oxides.[2][6]
-
Firefighting: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Stability and Reactivity
This compound is stable under normal conditions. However, it is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
Conclusion
This compound is a valuable chemical intermediate with defined hazards, primarily as a skin, eye, and respiratory irritant. The available data, while not exhaustive, provides a solid foundation for its safe use in a laboratory and research setting. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to mitigate the risks associated with its handling. For drug development professionals, understanding the potential for metabolic transformation and following a structured risk assessment process are critical for ensuring the safety of new chemical entities derived from or containing the this compound scaffold. Further research into the detailed toxicological profile and metabolic fate of this compound would be beneficial for a more comprehensive risk characterization.
References
- 1. Reductive Cleavage of Sulfoxide and Sulfone by Two Radical S-Adenosyl-l-methionine Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Unveiling of Allyl Phenyl Sulfone: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for allyl phenyl sulfone, a compound of interest in organic synthesis. Herein, we present a comprehensive summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, coupled with detailed experimental protocols.
This compound is a versatile organic compound featuring a phenyl ring and an allyl group attached to a sulfonyl moiety. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. Spectroscopic techniques such as NMR and IR are indispensable for the characterization and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), exhibits characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the allyl group.[1] The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-ortho (Phenyl) | ~7.88 | Multiplet | - |
| H-para (Phenyl) | ~7.65 | Multiplet | - |
| H-meta (Phenyl) | ~7.56 | Multiplet | - |
| -CH= | ~5.78 | Multiplet | - |
| =CH₂ (trans) | ~5.32 | Doublet of doublets | J_trans ≈ 17.0, J_gem ≈ 1.5 |
| =CH₂ (cis) | ~5.16 | Doublet of doublets | J_cis ≈ 10.0, J_gem ≈ 1.5 |
| -CH₂- | ~3.84 | Doublet | J ≈ 7.5 |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength. The multiplicity of the aromatic protons is often complex due to second-order effects.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound displays distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbons.[2]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-ipso (Phenyl) | ~138.2 |
| C-para (Phenyl) | ~133.8 |
| C-meta (Phenyl) | ~129.0 |
| C-ortho (Phenyl) | ~128.4 |
| -CH= | ~124.7 |
| =CH₂ | ~124.6 |
| -CH₂- | ~60.8 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group, as well as vibrations from the aromatic ring and the allyl group.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 - 3010 | Medium | =C-H stretch (aromatic and vinyl) |
| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1585, 1475, 1445 | Medium to Strong | C=C stretch (aromatic ring) |
| ~1320 - 1300 | Strong | Asymmetric SO₂ stretch |
| ~1160 - 1120 | Strong | Symmetric SO₂ stretch |
| ~980, ~920 | Strong | =C-H bend (out-of-plane) |
| ~750, ~690 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, standardized experimental procedures are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled pulse sequence.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ a sufficient number of scans and a suitable relaxation delay to obtain a representative spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (for ¹H NMR) or the solvent signal (for ¹³C NMR).
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Synthesis and Preparation of Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone is a versatile and pivotal organic compound, widely utilized as a synthetic intermediate in a multitude of chemical transformations. Its importance is particularly pronounced in the Julia-Kocienski olefination reaction for the stereoselective synthesis of alkenes, a critical functional group in many biologically active molecules and natural products. Furthermore, the allyl sulfone moiety itself is a pharmacophore in various bioactive compounds, exhibiting properties such as anticancer and antibacterial activities.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.
Core Synthetic Methodologies
The synthesis of this compound can be achieved through several distinct and effective methods. The choice of a particular route often depends on the availability of starting materials, desired purity, scalability, and tolerance to various functional groups. The most prominent methods include:
-
Alkylation of Sodium Benzenesulfinate: A direct and straightforward approach involving the reaction of sodium benzenesulfinate with an allyl halide.
-
Oxidation of Allyl Phenyl Sulfide: A common method where the corresponding sulfide is oxidized to the sulfone using various oxidizing agents.
-
Dehydrative Sulfonylation of Allylic Alcohols: An increasingly popular method that utilizes allylic alcohols and a sulfinating agent, often under mild and environmentally friendly conditions.[2]
-
Hydrosulfonylation of Dienes and Allenes: An atom-economical approach that involves the direct addition of a sulfinic acid across a double or cumulative double bond.[3][4][5][6]
-
Reaction of Benzenesulfonyl Chloride with an Allyl Organometallic Reagent: A classic method employing a Grignard reagent.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the key synthetic methods described in this guide, allowing for easy comparison of their efficiencies and reaction conditions.
Table 1: Alkylation of Sodium Benzenesulfinate
| Allyl Source | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Allyl Bromide | Not specified/Ethanol | Reflux | 3 | High (not specified) | BenchChem |
Table 2: Oxidation of Allyl Phenyl Sulfide
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 30% H₂O₂ | Acetic Acid | 60-70 | 4 | 90-98 | BenchChem |
| 30% H₂O₂ | Sodium Tungstate, Phenylphosphonic Acid, [CH₃(n-C₈H₁₇)₃N]HSO₄ | 25 | 2 | High (not specified) | [7] |
Table 3: Dehydrative Sulfonylation of Allylic Alcohols
| Activating System | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ph₃P / ICH₂CH₂I | DMF | Not specified | 15 | Moderate to High | [8][9] |
| Pd(OAc)₂ / PPh₃ / Et₃B | Not specified | Not specified | Not specified | Excellent | [2] |
Table 4: Hydrosulfonylation of Dienes/Allenes
| Substrate | Catalyst/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diene | None (catalyst-free) | DCM | 25 | 8 | up to 94 | [3][4][6] |
| Allene | TFA | H₂O | 25 | 4 | up to 90 | [10] |
| Allene | Pd(dba)₂ / dppf | Toluene | 80 | 12 | up to 99 | [5] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Protocol 1: Synthesis of this compound via Alkylation of Sodium Benzenesulfinate
-
Materials: Sodium benzenesulfinate, allyl bromide, ethanol.
-
Procedure:
-
Dissolve sodium benzenesulfinate (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add allyl bromide (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts (sodium bromide).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Synthesis of this compound via Oxidation of Allyl Phenyl Sulfide
-
Materials: Allyl phenyl sulfide, 30% hydrogen peroxide, glacial acetic acid.
-
Procedure:
-
Dissolve allyl phenyl sulfide (1.0 equivalent) in glacial acetic acid (approximately 5 mL per gram of sulfide) in a round-bottom flask.
-
Slowly add 30% hydrogen peroxide (2.5 - 3.0 equivalents) to the solution at a rate that maintains the reaction temperature below 50°C. An ice bath may be necessary for cooling.
-
After the addition is complete, heat the mixture to 60-70°C and stir for 4 hours.
-
Monitor the reaction for the disappearance of the sulfide and sulfoxide intermediates by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[11]
-
Protocol 3: Synthesis of this compound via Dehydroxylative Sulfonylation of Allyl Alcohol
-
Materials: Allyl alcohol, sodium benzenesulfinate, triphenylphosphine (Ph₃P), 1,2-diiodoethane (ICH₂CH₂I), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of allyl alcohol (1.0 equivalent) and sodium benzenesulfinate (1.2 equivalents) in DMF, add triphenylphosphine (1.5 equivalents) and 1,2-diiodoethane (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired this compound.[8][9]
-
Protocol 4: Catalyst-Free Hydrosulfonylation of a 1,3-Diene
-
Materials: 1,3-diene (e.g., 1-phenyl-1,3-butadiene), benzenesulfinic acid, dichloromethane (DCM).
-
Procedure:
-
Add the 1,3-diene (2.0 equivalents) and benzenesulfinic acid (1.0 equivalent) to a round-bottom flask.
-
Add dichloromethane as the solvent.
-
Stir the mixture at room temperature (25 °C) for 8 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the this compound.[3][4][6]
-
Mandatory Visualizations
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key synthetic workflows and the mechanism of the Julia-Kocienski olefination.
Conclusion
This technical guide has detailed the most pertinent and effective methods for the synthesis of this compound, a compound of significant interest to the chemical and pharmaceutical research communities. By providing a direct comparison of quantitative data, detailed experimental protocols, and clear visual representations of the synthetic pathways, this document aims to serve as a valuable resource for scientists engaged in organic synthesis and drug development. The choice of synthetic route will ultimately be guided by the specific requirements of the research, including scale, cost, and the chemical environment of the target molecule.
References
- 1. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 3. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. Dehydroxylative Sulfonylation of Alcohols [organic-chemistry.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
The Allyl Group in Allyl Phenyl Sulfone: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl sulfone is a versatile and highly valuable reagent in modern organic synthesis, prized for the unique reactivity of its allyl group. The electron-withdrawing nature of the phenylsulfonyl group activates the allylic protons and the double bond, rendering the molecule susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the allyl group in this compound, with a focus on its application in the synthesis of complex molecules and intermediates relevant to drug discovery and development. This document details key reactions, including alkylation, Michael additions, cycloadditions, and rearrangements, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction
The phenylsulfonyl moiety in this compound plays a pivotal role in dictating the reactivity of the allyl group. It enhances the acidity of the α-protons, facilitating their removal by a base to generate a stabilized carbanion. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions. Furthermore, the sulfonyl group can act as a leaving group in subsequent transformations, adding to the synthetic versatility of this reagent. Its ability to participate in a diverse range of reactions makes this compound a cornerstone in the strategic construction of intricate molecular architectures, particularly in the pharmaceutical industry where the development of efficient and selective synthetic methodologies is paramount.
Synthesis of this compound
The most straightforward and common method for the preparation of this compound involves the reaction of an allyl halide, typically allyl bromide, with a benzenesulfinate salt, such as sodium benzenesulfinate. This reaction proceeds via a simple SN2 mechanism.
Experimental Protocol: Synthesis of this compound
-
To a solution of sodium benzenesulfinate (1.0 eq) in a suitable solvent such as ethanol or DMF, is added allyl bromide (1.1 eq).
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 60-80 °C) for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product.
-
Purification by flash column chromatography on silica gel yields pure this compound.
Key Reactions of the Allyl Group
Deprotonation and Alkylation
The protons on the carbon atom adjacent to the sulfonyl group (the α-carbon) are acidic and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), to form a resonance-stabilized allylic carbanion. This carbanion is a soft nucleophile and typically undergoes α-alkylation when treated with electrophiles like alkyl halides.
Logical Relationship: Deprotonation and Alkylation
Caption: Deprotonation followed by alkylation of this compound.
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CH₃I | n-BuLi | THF | -78 to rt | 2 | 85 | [1] |
| C₂H₅Br | n-BuLi | THF | -78 to rt | 3 | 82 | [1] |
| C₆H₅CH₂Br | n-BuLi | THF | -78 to rt | 2.5 | 90 | [1] |
Michael Addition (Conjugate Addition)
The stabilized carbanion of this compound can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a 1,4-conjugate addition fashion. The stereoselectivity of this reaction can often be controlled by the reaction conditions, such as temperature and the presence of additives like HMPA.[2]
Experimental Workflow: Michael Addition
Caption: General workflow for the Michael addition reaction.
| Michael Acceptor | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Ethyl crotonate | n-BuLi | THF | -78 | up to 90% (anti) | 75 | [2] |
| Methyl cinnamate | n-BuLi | THF | rt | (syn) | 80 | [2] |
| Cyclopentenone | n-BuLi | THF/HMPA | -78 | >95% (1,4-adduct) | 88 | [1] |
Cycloaddition Reactions
The double bond in this compound can participate in cycloaddition reactions, although its reactivity is influenced by the electron-withdrawing sulfonyl group. While it is generally an electron-deficient alkene, its utility in Diels-Alder and [3+2] cycloadditions has been demonstrated, often requiring specific reaction conditions or derivatization.
Vinyl sulfones, isomers of allyl sulfones, are potent dienophiles in Diels-Alder reactions. This compound can isomerize to the more reactive vinyl sulfone under basic conditions, which then undergoes cycloaddition.
Signaling Pathway: Diels-Alder Reaction
Caption: Isomerization followed by Diels-Alder cycloaddition.
| Diene | Conditions | Product | Yield (%) | Reference |
| Cyclopentadiene | N-methylmorpholine, heat | Bicyclic sulfone adduct | Good | [3] |
| Furan | Heat | Oxabicyclic sulfone adduct | Moderate | [3] |
This compound and its derivatives can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides to form five-membered heterocyclic rings.[4]
| 1,3-Dipole | Solvent | Product | Yield (%) | Reference |
| Benzonitrile oxide | Toluene | 3-Phenyl-5-((phenylsulfonyl)methyl)-4,5-dihydroisoxazole | 78 | [4] |
| C-Phenyl-N-methylnitrone | Toluene | 2-Methyl-3-phenyl-5-((phenylsulfonyl)methyl)isoxazolidine | 70 | [5] |
Rearrangement Reactions
The Ramberg-Bäcklund reaction is a classic transformation of α-halo sulfones into alkenes with the extrusion of sulfur dioxide.[6] While this reaction does not directly involve the allyl group of this compound, α-halogenated derivatives of this compound can undergo this rearrangement to furnish dienes.
Logical Relationship: Ramberg-Bäcklund Reaction
Caption: Mechanistic steps of the Ramberg-Bäcklund reaction.
Experimental Protocol: Ramberg-Bäcklund Reaction of an α-Halo this compound Derivative
-
The α-halo this compound derivative (1.0 eq) is dissolved in a suitable solvent system, such as dichloromethane/water for phase-transfer catalysis.[7]
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt) and a strong base (e.g., aqueous NaOH) are added.[7]
-
The mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude diene is purified by column chromatography.
Application in Named Reactions: The Julia-Kocienski Olefination
This compound is a key precursor in the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[8][9] In this reaction, the lithiated this compound adds to an aldehyde or ketone. The resulting β-hydroxy sulfone is then typically acylated, followed by reductive elimination (in the classical Julia-Lythgoe version) or undergoes a Smiles rearrangement and subsequent elimination (in the modified Julia-Kocienski version) to afford the alkene. The modified version, often employing heteroaryl sulfones, is a one-pot procedure that generally provides high E-selectivity.[10]
Signaling Pathway: Julia-Kocienski Olefination
Caption: The key steps in the modified Julia-Kocienski olefination.
| Aldehyde | Sulfone | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Allyl benzothiazol-2-yl sulfone | KHMDS | THF | 85 | >95:5 | [10] |
| Cyclohexanecarboxaldehyde | Allyl 1-phenyl-1H-tetrazol-5-yl sulfone | NaHMDS | DME | 92 | >98:2 | [11] |
| 4-Nitrobenzaldehyde | Allyl benzothiazol-2-yl sulfone | KHMDS | THF | 78 | >95:5 | [12] |
Applications in Drug Development
The synthetic transformations of this compound provide access to a wide variety of molecular scaffolds that are of significant interest in drug discovery. The ability to form carbon-carbon bonds with stereocontrol and to introduce diverse functionalities makes it an invaluable tool for the synthesis of natural products and their analogues, as well as for the construction of novel chemical entities for screening libraries. For instance, the Julia-Kocienski olefination has been employed in the synthesis of various complex natural products with potential therapeutic applications. The Michael addition products can serve as precursors to γ-amino acids and other pharmacologically relevant structures. The functionalized cyclohexenes obtained from dearomatization/addition reactions are also valuable scaffolds in medicinal chemistry.[1][13][14][15]
Conclusion
The reactivity of the allyl group in this compound is a testament to the power of activating groups in organic synthesis. The phenylsulfonyl moiety orchestrates a symphony of reactions, from nucleophilic additions of the corresponding carbanion to cycloadditions of the double bond. The versatility of this reagent, demonstrated in a wide range of transformations including alkylations, Michael additions, cycloadditions, rearrangements, and the renowned Julia-Kocienski olefination, solidifies its position as an indispensable tool for synthetic chemists. For professionals in drug development, a thorough understanding of the reactivity of this compound opens up a plethora of possibilities for the efficient and elegant construction of complex molecular targets, ultimately accelerating the discovery of new therapeutic agents.
Spectroscopic Data
This compound
-
¹H NMR (CDCl₃): δ 7.90-7.85 (m, 2H), 7.65-7.50 (m, 3H), 5.80-5.65 (m, 1H), 5.30 (d, J=17.0 Hz, 1H), 5.10 (d, J=10.0 Hz, 1H), 3.80 (d, J=7.0 Hz, 2H).[16]
-
¹³C NMR (CDCl₃): δ 138.5, 133.5, 129.2, 128.0, 125.5, 122.0, 61.5.[16]
-
IR (neat): 3070, 1640, 1310, 1150 cm⁻¹.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 7. The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. sioc.cas.cn [sioc.cas.cn]
- 12. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound(16212-05-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Core Reactions of Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural features, combining an activated allyl group with the electron-withdrawing phenyl sulfonyl moiety, enable a wide array of chemical transformations. This guide provides a comprehensive overview of the key reactions involving this compound, offering detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights to empower researchers in their synthetic endeavors. The applications of these reactions are vast, ranging from the construction of complex natural products to the development of novel therapeutic agents.
Synthesis of this compound
The preparation of this compound can be achieved through several efficient methods. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
From Allyl Bromide and Sodium Benzenesulfinate
A straightforward and common method for the synthesis of this compound involves the nucleophilic substitution of allyl bromide with sodium benzenesulfinate.[1]
Experimental Protocol:
To a solution of sodium benzenesulfinate (1.0 eq) in a suitable solvent such as ethanol or DMF, allyl bromide (1.1 eq) is added. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields pure this compound.
Palladium-Catalyzed Synthesis from Allylic Alcohols
A more modern and atom-economical approach involves the direct conversion of allylic alcohols to allyl phenyl sulfones, often catalyzed by palladium complexes.[2]
Experimental Protocol:
In a typical procedure, an allylic alcohol (1.0 eq) and sodium benzenesulfinate (1.2 eq) are dissolved in a solvent like THF. To this solution, a palladium catalyst, such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand, like triphenylphosphine (PPh₃) (0.1 eq), are added. The reaction is often promoted by an activator, such as triethylborane (Et₃B) (2.0 eq), and is carried out under an inert atmosphere. The mixture is stirred at room temperature for a specified time. Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.
Key Reactions of this compound
The reactivity of this compound is dominated by the acidic nature of the α-protons to the sulfonyl group and the ability of the sulfonyl group to act as a leaving group. These properties are harnessed in several powerful synthetic transformations.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a highly regarded method for the stereoselective synthesis of alkenes. In this reaction, a metalated derivative of an this compound (or a related heteroaryl sulfone) reacts with an aldehyde or ketone to form an alkene.[3][4][5] The reaction is known for its excellent E-selectivity in many cases.
Reaction Workflow:
References
Methodological & Application
Application Notes and Protocols for the Use of Allyl Phenyl Sulfone Derivatives in Julia-Kocienski Olefination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Julia-Kocienski olefination reaction using allyl heteroaryl sulfones for the stereoselective synthesis of 1,3-dienes. This powerful carbon-carbon bond-forming reaction offers a versatile method for the construction of conjugated diene systems, which are important structural motifs in many natural products and pharmaceutical agents.
Introduction
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[1] The use of allyl heteroaryl sulfones in this reaction provides a direct route to 1,3-dienes. The stereochemical outcome of the reaction, specifically the geometry of the newly formed double bond, is highly dependent on the structure of the aldehyde and the reaction conditions employed.[2][3] This document outlines the reaction, provides quantitative data on its efficiency and selectivity, and details experimental protocols.
Reaction Mechanism and Stereoselectivity
The Julia-Kocienski olefination proceeds through a series of steps initiated by the deprotonation of the allyl heteroaryl sulfone to form a resonance-stabilized carbanion. This anion then adds to an aldehyde to form a β-alkoxy sulfone intermediate. A subsequent intramolecular Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl oxide, yields the 1,3-diene product.[1]
The stereoselectivity of the reaction is primarily determined by the relative rates of the Smiles rearrangement of the syn- and anti-β-alkoxy sulfone intermediates. The use of cation-specific chelating agents can render the initial addition of the sulfonyl anion to the aldehyde reversible, allowing for thermodynamic control of the diastereomeric intermediates and thus influencing the final (E,E) to (E,Z) ratio of the 1,3-diene product.[2] Generally, reactions with non-branched aldehydes tend to favor the (E,Z)-diene, while branched or aromatic aldehydes often yield the (E,E)-diene as the major product.[2]
Quantitative Data
The following table summarizes the results of the Julia-Kocienski olefination between allyl 1-phenyl-1H-tetrazol-5-yl sulfone (allyl PT-sulfone) and various aldehydes, highlighting the yields and stereoselectivity of the reaction.
| Entry | Aldehyde | Product | Yield (%) | (E,E) : (E,Z) Ratio |
| 1 | Benzaldehyde | 1,4-Diphenyl-1,3-butadiene | 85 | >98:2 |
| 2 | p-Tolualdehyde | 1-Phenyl-4-(p-tolyl)-1,3-butadiene | 82 | >98:2 |
| 3 | p-Methoxybenzaldehyde | 4-(p-Methoxyphenyl)-1-phenyl-1,3-butadiene | 78 | >98:2 |
| 4 | Cinnamaldehyde | 1,6-Diphenyl-1,3,5-hexatriene | 75 | >98:2 |
| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-4-phenyl-1,3-butadiene | 92 | >98:2 |
| 6 | Pivalaldehyde | 5,5-Dimethyl-1-phenyl-1,3-hexadiene | 88 | >98:2 |
| 7 | Isobutyraldehyde | 5-Methyl-1-phenyl-1,3-hexadiene | 75 | 95:5 |
| 8 | Propionaldehyde | 1-Phenyl-1,3-heptadiene | 68 | 40:60 |
| 9 | n-Heptanal | 1-Phenyl-1,3-decadiene | 71 | 33:67 |
Data sourced from F. Billard, R. Robiette, J. Pospíšil, J. Org. Chem. 2012, 77, 6358-6364.[2]
Experimental Protocols
4.1. General Procedure for the Julia-Kocienski Olefination for the Synthesis of 1,3-Dienes
This protocol is a general guideline for the reaction of allyl 1-phenyl-1H-tetrazol-5-yl sulfone with aldehydes.
Materials:
-
Allyl 1-phenyl-1H-tetrazol-5-yl sulfone (Allyl PT-sulfone)
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous dimethoxyethane (DME)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of allyl PT-sulfone (1.0 equiv) in anhydrous DME (0.2 M) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of KHMDS (1.1 equiv) in DME dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add the aldehyde (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diene.
Note: The optimal reaction temperature, time, and purification method may vary depending on the specific substrates used.
Visualizations
Diagram 1: Reaction Mechanism
Caption: Mechanism of the Julia-Kocienski Olefination.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for 1,3-diene synthesis.
References
Application Notes and Protocols: Allyl Phenyl Sulfone as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone is a highly versatile and valuable intermediate in modern organic synthesis.[1] Its utility stems from the unique reactivity conferred by the combination of the allyl group and the electron-withdrawing phenyl sulfone moiety. This dual functionality allows it to act as both an electrophile and a nucleophile precursor, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The phenyl sulfonyl group serves as an excellent leaving group in palladium-catalyzed reactions and as a potent activating group for adjacent protons, facilitating the formation of stabilized carbanions.[2][3] These characteristics make this compound a key building block in the synthesis of complex molecules, including natural products and pharmaceutically active compounds.[4][5] This document provides detailed application notes and experimental protocols for several key transformations involving this compound.
Key Applications and Synthetic Transformations
This compound is a cornerstone reagent in several named reactions and important synthetic transformations, including:
-
Palladium-Catalyzed Tsuji-Trost Allylic Alkylation: A powerful method for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7]
-
Julia-Kocienski Olefination: A highly stereoselective method for the synthesis of alkenes.[8][9]
-
Synthesis of Homoallylic Alcohols: Serving as an allyl anion equivalent for addition to carbonyl compounds.[3][10]
-
Radical Allylations: Acting as a radical acceptor in the formation of new carbon-carbon bonds.[3][11]
-
Conjugate Addition Reactions: Participating as a Michael donor to electron-deficient alkenes.[4]
The following sections provide detailed protocols and quantitative data for these applications.
Data Presentation
Table 1: Palladium-Catalyzed Tsuji-Trost Allylic Alkylation with this compound Derivatives
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Dimethyl malonate | Pd(PPh₃)₄ (5) | - | t-BuOK | THF | 50 | 12 | Allylated malonate | High | [1] |
| 2 | 2-Pyridyl allylsulfone | Pd(OAc)₂ (5) | L1 (10) | K₂CO₃ | Toluene | 100 | 16 | Cross-coupled biaryl | 85 | [12] |
| 3 | Alkyl sulfone | Pd₂(dba)₃ (2.5) | L2 (5) | - | THF | RT | 24 | Chiral homoallylic sulfone | 95 | [13] |
| 4 | Primary amines | Pd(OAc)₂ (2) | PPh₃ (8) | Et₃N | CH₃CN | 80 | 12 | Allylic amine | Good | [2] |
L1 = Buchwald-type biaryl phosphine ligand; L2 = Chiral diamidophosphite ligand
Table 2: Julia-Kocienski Olefination using Phenyl Sulfone Precursors
| Entry | Aldehyde/Ketone | Sulfone Reagent | Base | Solvent | Temp (°C) | Product | E/Z Ratio | Yield (%) | Reference |
| 1 | Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl methyl sulfone | KHMDS | THF | -78 to RT | Stilbene | >95:5 | High | [8] |
| 2 | Cyclohexanone | Benzothiazol-2-yl methyl sulfone | LDA | THF | -78 to RT | Cyclohexylidene-methane | - | Good | [14] |
| 3 | 4-Methoxy-benzaldehyde | 3,5-bis(trifluoromethyl)phenyl methyl sulfone | NaHMDS | DME | -60 to RT | 4-Methoxy-stilbene | High E | 85 | [8] |
Table 3: Synthesis of Homoallylic Alcohols from this compound
| Entry | Carbonyl Compound | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Pd(0) / Et₂Zn | THF | RT | 2 | 1-phenyl-3-buten-1-ol | High | [3] |
| 2 | Cyclohexanone | Pd(0) / Et₂Zn | THF | RT | 3 | 1-allylcyclohexanol | High | [3] |
| 3 | Acetophenone | Pd(0) / Et₂Zn | THF | RT | 4 | 2-phenyl-4-penten-2-ol | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Allyl Alcohol
This protocol is adapted from the palladium-catalyzed sulfonylation of allylic alcohols.[15]
Materials:
-
Allyl alcohol
-
Benzenesulfinic acid sodium salt
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylborane (Et₃B, 1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of allyl alcohol (1.0 mmol) and benzenesulfinic acid sodium salt (1.2 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.2 mmol).
-
Add Et₃B (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL) and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Tsuji-Trost Allylic Alkylation of Dimethyl Malonate
This protocol is a general procedure adapted for the use of this compound as the electrophile.[1]
Materials:
-
This compound
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of t-BuOK (2.0 mmol) in dry THF (15 mL) at 0 °C under an argon atmosphere, add dimethyl malonate (2.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) in one portion.
-
Add a solution of this compound (1.0 mmol) in THF (5 mL) dropwise over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Cool the mixture to room temperature, quench with water (10 mL), and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (25 mL), dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired allylated malonate.
Protocol 3: Julia-Kocienski Olefination
This is a generalized one-pot protocol for the Julia-Kocienski olefination.[8][14]
Materials:
-
Aldehyde or ketone
-
Appropriate heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone)
-
Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF) or Dimethoxyethane (DME), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the heteroaryl methyl sulfone (1.1 mmol) in anhydrous THF (10 mL) in a flame-dried flask under argon.
-
Cool the solution to -78 °C and add KHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) dropwise. Stir for 30 minutes at this temperature.
-
Add a solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl (15 mL) and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (25 mL), dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired alkene.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key mechanistic pathways and experimental workflows.
Caption: Synthesis of this compound.
Caption: Tsuji-Trost Reaction Mechanism.
Caption: Julia-Kocienski Olefination Pathway.
Conclusion
This compound is an indispensable tool in the arsenal of synthetic organic chemists. Its predictable reactivity and the stereoselectivity of its transformations have secured its place in the synthesis of a diverse range of chemical entities. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic potential of this versatile intermediate in their own research and development endeavors. The continued exploration of new reactions and applications of this compound is expected to further expand its importance in the field of organic synthesis and drug discovery.
References
- 1. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 2. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 7. Tsuji-Trost Reaction [organic-chemistry.org]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 11. Heterogeneous Photocatalytic Radical Synthesis of Aryl Allyl Sulfones [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of allyl phenyl sulfone and its derivatives in palladium-catalyzed reactions. This versatile class of compounds serves as a valuable tool in modern organic synthesis, participating as both a precursor to nucleophiles and as a unique leaving group in cross-coupling reactions. The methodologies outlined below are based on established and peer-reviewed research, offering robust starting points for reaction setup and optimization.
I. Application: Asymmetric Allylic Alkylation (AAA) with α-Sulfonyl Carbanions
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for constructing chiral centers. While "soft" nucleophiles are commonly employed, the use of "hard" nucleophiles, such as unstabilized α-sulfonyl carbanions, has been challenging due to their high pKa. A recent advancement overcomes this limitation by using silylated sulfones in conjunction with allylic fluoride electrophiles. The in situ generation of a fluoride anion from the allylic precursor facilitates desilylation of the sulfone, forming the required nucleophile under mild conditions.[1][2][3][4]
This strategy enables the synthesis of valuable chiral homo-allylic sulfones, which are important building blocks in medicinal chemistry and natural product synthesis.[2][3][4]
Experimental Protocol: Synthesis of Chiral Homo-Allylic Sulfones
This protocol is adapted from the work of Trost, B. M., et al., Chem. Sci., 2021, 12 , 10532-10537.[1]
General Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor, ligand, and silylated sulfone.
-
The vial is evacuated and backfilled with argon three times.
-
Anhydrous solvent is added, and the mixture is stirred at the specified temperature for 30 minutes.
-
The allylic fluoride is then added dropwise via syringe.
-
The reaction is stirred at the indicated temperature for the specified time, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral homo-allylic sulfone.
Detailed Example: Synthesis of (S,E)-1-cyclohexyl-3-(phenylsulfonyl)hex-4-en-1-ylium
-
Reagents and Catalyst Loading:
-
((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.)
-
(E)-1-fluoro-3-cyclohexylprop-1-ene (1.0 equiv.)
-
[Pd(allyl)Cl]₂ (2.5 mol%)
-
(R)-ANDEN-Phos (L1) (7.5 mol%)
-
Anhydrous THF (0.1 M)
-
-
Protocol:
-
In a glovebox, a 1-dram vial was charged with [Pd(allyl)Cl]₂ (2.5 mol%) and (R)-ANDEN-Phos (7.5 mol%).
-
Anhydrous THF was added, and the mixture was stirred for 30 minutes at room temperature.
-
((1-trimethylsilyl)methyl)(phenyl)sulfane (1.2 equiv.) was added, followed by (E)-1-fluoro-3-cyclohexylprop-1-ene (1.0 equiv.).
-
The vial was sealed and the reaction was stirred at 30 °C for 24 hours.
-
The solvent was removed in vacuo, and the crude product was purified by column chromatography (5% Ethyl Acetate in Hexanes).
-
Data Presentation: Substrate Scope of Asymmetric Allylic Alkylation
The following table summarizes the results for the palladium-catalyzed asymmetric allylic alkylation of various silylated sulfones with allylic fluorides.
| Entry | Silylated Sulfone | Allylic Fluoride | Product | Yield (%) | ee (%) |
| 1 | Phenyl((trimethylsilyl)methyl)sulfane | (E)-1-fluoro-3-cyclohexylprop-1-ene | (S,E)-1-cyclohexyl-3-(phenylsulfonyl)hex-4-en-1-ylium | 95 | 98 |
| 2 | (4-methoxyphenyl)((trimethylsilyl)methyl)sulfane | (E)-1-fluoro-3-cyclohexylprop-1-ene | (S,E)-1-cyclohexyl-3-((4-methoxyphenyl)sulfonyl)hex-4-en-1-ylium | 92 | 97 |
| 3 | (4-chlorophenyl)((trimethylsilyl)methyl)sulfane | (E)-1-fluoro-3-cyclohexylprop-1-ene | (S,E)-1-cyclohexyl-3-((4-chlorophenyl)sulfonyl)hex-4-en-1-ylium | 88 | 96 |
| 4 | Naphthalen-2-yl((trimethylsilyl)methyl)sulfane | (E)-1-fluoro-3-cyclohexylprop-1-ene | (S,E)-1-cyclohexyl-3-(naphthalen-2-ylsulfonyl)hex-4-en-1-ylium | 90 | 95 |
| 5 | Phenyl((trimethylsilyl)methyl)sulfane | (E)-1-fluoro-3-phenylprop-1-ene | (S,E)-1-phenyl-3-(phenylsulfonyl)but-1-ene | 93 | 99 |
II. Application: Heterocyclic Allylsulfones as Latent Nucleophiles in Cross-Coupling Reactions
A novel and powerful application of allyl sulfones is their use as "latent" sulfinate reagents in palladium-catalyzed cross-coupling reactions.[5][6] In this methodology, a heterocyclic allylsulfone undergoes a palladium(0)-mediated deallylation to generate a π-allyl palladium intermediate and a heterocyclic sulfinate in situ. This sulfinate then participates in a desulfinylative cross-coupling with an aryl or heteroaryl halide to form a biaryl product.[5][6]
This approach circumvents the often-problematic preparation and purification of sensitive sulfinate salts and demonstrates the stability of the allylsulfone group to various synthetic transformations, allowing for late-stage functionalization.[5][6]
Experimental Protocol: Desulfinylative Cross-Coupling of Heterocyclic Allylsulfones
This protocol is adapted from the work of Willis, M. C., et al., J. Am. Chem. Soc., 2018, 140 , 46, 15916–15923.[6]
General Procedure:
-
To an oven-dried reaction tube, add the heterocyclic allylsulfone, aryl halide, palladium catalyst, ligand, and base.
-
The tube is sealed, evacuated, and backfilled with argon three times.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is stirred at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., EtOAc) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Detailed Example: Synthesis of 2-(p-tolyl)pyridine
-
Reagents and Catalyst Loading:
-
2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.)
-
4-bromotoluene (1.0 equiv.)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 equiv.)
-
Anhydrous 1,4-dioxane (0.2 M)
-
-
Protocol:
-
A 4 mL vial was charged with 2-(allyl(phenyl)sulfonyl)pyridine (1.5 equiv.), 4-bromotoluene (1.0 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv.).
-
The vial was sealed with a Teflon-lined cap.
-
The vial was evacuated and backfilled with argon (this cycle was repeated three times).
-
Anhydrous 1,4-dioxane (0.2 M) was added via syringe.
-
The reaction mixture was stirred at 100 °C for 16 hours.
-
After cooling, the mixture was diluted with EtOAc and washed with water. The aqueous layer was extracted with EtOAc.
-
The combined organic layers were dried over Na₂SO₄, filtered, and concentrated.
-
The residue was purified by column chromatography (10% Ethyl Acetate in Hexanes) to yield 2-(p-tolyl)pyridine.
-
Data Presentation: Substrate Scope of Desulfinylative Cross-Coupling
The following table summarizes the scope of the desulfinylative cross-coupling of various heterocyclic allylsulfones with aryl halides.
| Entry | Heterocyclic Allylsulfone | Aryl Halide | Product | Yield (%) |
| 1 | 2-(allyl(phenyl)sulfonyl)pyridine | 4-bromotoluene | 2-(p-tolyl)pyridine | 85 |
| 2 | 3-(allyl(phenyl)sulfonyl)pyridine | 4-bromoanisole | 3-(4-methoxyphenyl)pyridine | 78 |
| 3 | 2-(allyl(phenyl)sulfonyl)pyrimidine | 1-bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyrimidine | 72 |
| 4 | 1-methyl-2-(allyl(phenyl)sulfonyl)-1H-imidazole | 4-bromobenzonitrile | 4-(1-methyl-1H-imidazol-2-yl)benzonitrile | 65 |
| 5 | 2-(allyl(phenyl)sulfonyl)pyridine | 2-bromonaphthalene | 2-(naphthalen-2-yl)pyridine | 81 |
III. Mandatory Visualizations
Catalytic Cycles and Workflows
Caption: Catalytic cycle for Asymmetric Allylic Alkylation.
Caption: Mechanism of Desulfinylative Cross-Coupling.
References
- 1. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02599F [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of Allyl Phenyl Sulfone in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone and its derivatives are versatile reagents in organic synthesis, finding significant application in the pharmaceutical industry. The sulfonyl group can act as an activating group, a leaving group, or a component of a pharmacophore, making it a valuable tool in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, including key intermediates for Vitamin A and resveratrol analogues.
Julia-Kocienski Olefination in the Synthesis of Resveratrol Analogues
The Julia-Kocienski olefination is a powerful and stereoselective method for the formation of carbon-carbon double bonds, a common structural motif in many biologically active molecules. This reaction typically involves the coupling of a heteroaryl sulfone with an aldehyde or ketone. A modified version of this reaction, employing electron-deficient aryl sulfones such as 3,5-bis(trifluoromethyl)phenyl sulfones, has been successfully applied to the synthesis of resveratrol and its analogues, which are known for their antioxidant and potential anticancer properties.
Application Note:
The use of 3,5-bis(trifluoromethyl)phenyl sulfones in the Julia-Kocienski olefination offers several advantages, including high yields and excellent (E)-selectivity for the resulting alkenes.[1][2] This protocol is particularly useful for the synthesis of stilbenes, the core structure of resveratrol. The reaction can be performed under relatively mild conditions, making it compatible with a variety of functional groups.
Experimental Protocol: Synthesis of (E)-3,5,4'-Trimethoxystilbene
This protocol describes the synthesis of the trimethylated analogue of resveratrol, a common precursor to the natural product, via a Julia-Kocienski olefination.
Reaction Scheme:
Figure 1: General workflow for the Julia-Kocienski olefination.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 3,5-Bis(trifluoromethyl)phenyl (3,5-dimethoxybenzyl) sulfone | - |
| 4-Methoxybenzaldehyde | 136.15 |
| Potassium hydroxide (KOH) | 56.11 |
| N,N-Dimethylformamide (DMF) | 73.09 |
Procedure: [3]
-
To a solution of 3,5-bis(trifluoromethyl)phenyl (3,5-dimethoxybenzyl) sulfone (1.0 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in anhydrous DMF (5 mL), add powdered potassium hydroxide (2.0 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-3,5,4'-trimethoxystilbene.
Quantitative Data:
| Substrate | Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | (E/Z) Ratio |
| 3,5-Bis(trifluoromethyl)phenyl (3,5-dimethoxybenzyl) sulfone | 4-Methoxybenzaldehyde | KOH | DMF | rt | 2-4 | >95 | >98:2 |
| 3,5-Bis(trifluoromethyl)phenyl (benzyl) sulfone | Benzaldehyde | P4-t-Bu | THF | -78 °C to rt | 1 | 92 | >98:2 |
Synthesis of Vitamin A Intermediate
The industrial synthesis of Vitamin A often utilizes a convergent strategy involving the coupling of a C15 and a C5 building block. The Rhône-Poulenc process employs a sulfone-based methodology where a C15-phenyl sulfone is a key intermediate.[1][4] This intermediate is then alkylated with a C5 electrophile, followed by elimination to furnish Vitamin A acetate.
Application Note:
The use of a phenyl sulfone as a leaving group in the final elimination step is a crucial feature of this synthesis. The reaction sequence allows for the efficient construction of the all-trans polyene system of Vitamin A.
Experimental Protocol: Synthesis of the C20 Phenyl Sulfone Precursor to Vitamin A Acetate
This protocol outlines the alkylation of the C15-phenyl sulfone with a C5 chloro-acetate derivative.
Reaction Scheme:
Figure 2: C15 and C5 coupling in Vitamin A synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| β-Ionylidene-ethyl phenyl sulfone (C15-sulfone) | - |
| 1-Acetoxy-4-chloro-2-methyl-2-butene (C5-chloride) | 176.62 |
| Sodium hydride (NaH) | 24.00 |
| Tetrahydrofuran (THF), anhydrous | 72.11 |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 mmol) in anhydrous THF (10 mL) at 0 °C, add a solution of β-ionylidene-ethyl phenyl sulfone (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 1-acetoxy-4-chloro-2-methyl-2-butene (1.2 mmol) in anhydrous THF (5 mL).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the C20 phenyl sulfone.
Quantitative Data:
| C15 Substrate | C5 Electrophile | Base | Solvent | Temperature | Yield (%) |
| β-Ionylidene-ethyl phenyl sulfone | 1-Acetoxy-4-chloro-2-methyl-2-butene | NaH | THF | 0 °C to rt | High |
Note: Specific yield data for this industrial process is often proprietary. "High" indicates yields are generally considered efficient for industrial production.
Allyl Phenyl Sulfones in the Synthesis of Anticancer and Antimicrobial Agents
Application Note:
The carbon-carbon bond-forming reactions of allyl phenyl sulfones are particularly useful. The anion of this compound can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of the allyl group into a target molecule. Subsequent transformations of the double bond and the sulfone group can lead to a diverse range of structures with potential biological activity.
General Experimental Strategy: Nucleophilic Addition of this compound Anion
This general protocol illustrates the generation of the this compound anion and its reaction with a generic electrophile (R-X).
Workflow Diagram:
Figure 3: General experimental workflow for allylation.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 182.24 |
| Strong base (e.g., n-BuLi, LDA) | - |
| Electrophile (R-X) | - |
| Anhydrous aprotic solvent (e.g., THF, Diethyl ether) | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in the chosen anhydrous aprotic solvent (10 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of the strong base (1.05 mmol) to the reaction mixture.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the anion.
-
Add the electrophile (R-X) (1.1 mmol) to the reaction mixture, either neat or as a solution in the same solvent.
-
Allow the reaction to proceed at -78 °C for a specified time, or gradually warm to a higher temperature as required, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Perform a standard aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, remove the solvent in vacuo, and purify the product by chromatography or crystallization.
This general protocol can be adapted for the synthesis of various pharmaceutical intermediates by choosing an appropriate electrophile that introduces a desired pharmacophore or a functional handle for further elaboration.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its utility is demonstrated in key industrial processes such as the synthesis of Vitamin A and in powerful synthetic methodologies like the Julia-Kocienski olefination for the preparation of bioactive stilbenes. The reactivity of the allyl sulfone moiety also allows for its incorporation into a wide range of molecular scaffolds, highlighting its potential for the discovery and development of new anticancer and antimicrobial agents. The protocols provided herein serve as a guide for researchers in the practical application of this compound chemistry.
References
- 1. Vitamin A: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 2. 3,5-Bis(trifluoromethyl)phenyl sulfones in the modified Julia olefination: application to the synthesis of resveratrol [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Alkenes Using Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of alkenes is a cornerstone of organic chemistry, with wide-ranging applications in the synthesis of natural products, pharmaceuticals, and advanced materials. Among the various olefination methods, the Julia-Kocienski olefination stands out as a powerful and versatile strategy for the stereoselective formation of carbon-carbon double bonds. This protocol specifically details the use of allyl phenyl sulfone derivatives in a modified Julia-Kocienski reaction to synthesize conjugated 1,3-dienes, which are valuable building blocks in organic synthesis.
The one-pot Julia-Kocienski reaction utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT-sulfones) or 1-phenyl-1H-tetrazol-5-yl (PT-sulfones), which react with carbonyl compounds to form alkenes directly, avoiding the multi-step procedures of the classical Julia-Lythgoe olefination.[1][2] When an allylic sulfone is employed as the nucleophilic partner, this reaction provides a convergent and stereoselective route to 1,3-dienes.[3]
Reaction Principle
The core of this protocol is the reaction of a carbanion generated from an allylic heteroaryl sulfone with an aldehyde or ketone. The resulting β-alkoxy sulfone intermediate undergoes a spontaneous Smiles rearrangement, followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the 1,3-diene.[2][4] The stereochemical outcome of the newly formed double bond can be influenced by the choice of the heteroaryl sulfone, the base, the solvent, and the structure of the carbonyl compound.[1][3] Notably, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones often provide higher E-selectivity.[1]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of 1,3-dienes via the Julia-Kocienski olefination using allylic sulfones. Two representative protocols are presented, highlighting the conditions that can be tuned to influence the stereoselectivity of the reaction.
Protocol 1: General Procedure for the Synthesis of 1,3-Dienes using Allyl Benzothiazol-2-yl Sulfone (Barbier-type Conditions)
This protocol is adapted from procedures that employ Barbier-like conditions, where the base is added to a mixture of the sulfone and the aldehyde. This approach is often used with benzothiazol-2-yl (BT) sulfones to minimize side reactions.[1]
Materials:
-
Allyl benzothiazol-2-yl sulfone
-
Aldehyde (e.g., benzaldehyde, hydrocinnamaldehyde, pivalaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of allyl benzothiazol-2-yl sulfone (1.0 equiv.) and the aldehyde (1.2 equiv.) in anhydrous THF (0.1 M relative to the sulfone) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of KHMDS (1.1 equiv.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with CH₂Cl₂ (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diene.
Protocol 2: Stereoselective Synthesis of 1,3-Dienes using Allyl 1-Phenyl-1H-tetrazol-5-yl Sulfone (Premetalation Conditions)
This protocol involves the pre-formation of the sulfone anion before the addition of the aldehyde, a method often employed with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones to enhance stereoselectivity.[1][3] The use of a chelating agent can further influence the E/Z selectivity.[3]
Materials:
-
Allyl 1-phenyl-1H-tetrazol-5-yl sulfone
-
Aldehyde (e.g., benzaldehyde, hydrocinnamaldehyde, pivalaldehyde)
-
Potassium bis(trimethylsilyl)amide (KHMDS) solution (e.g., 0.5 M in toluene)
-
18-crown-6 (optional, for enhancing Z-selectivity)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of allyl 1-phenyl-1H-tetrazol-5-yl sulfone (1.1 equiv.) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 equiv.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to generate the sulfone anion.
-
(Optional) For enhanced Z-selectivity with non-branched aldehydes, add a solution of 18-crown-6 (1.1 equiv.) in anhydrous THF and stir for an additional 15 minutes.[3]
-
Add a solution of the aldehyde (1.0 equiv.) in anhydrous THF dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diene.
Data Presentation
The following tables summarize the quantitative data for the synthesis of 1,3-dienes from allylic sulfones and various aldehydes, highlighting the influence of the sulfone type and reaction conditions on yield and stereoselectivity.
Table 1: Synthesis of 1,3-Dienes from Allyl Benzothiazol-2-yl Sulfone (BT-sulfone) [3]
| Aldehyde | Product | Yield (%) | E,E:E,Z Ratio |
| Benzaldehyde | 1-Phenyl-1,3-butadiene | 85 | >98:2 |
| Hydrocinnamaldehyde | 1-Phenyl-1,3-hexadiene | 78 | 85:15 |
| Pivalaldehyde | 5,5-Dimethyl-1,3-hexadiene | 72 | >98:2 |
Table 2: Synthesis of 1,3-Dienes from Allyl 1-Phenyl-1H-tetrazol-5-yl Sulfone (PT-sulfone) under Standard and Modified Conditions [3]
| Aldehyde | Conditions | Product | Yield (%) | E,E:E,Z Ratio |
| Benzaldehyde | Standard | 1-Phenyl-1,3-butadiene | 92 | >98:2 |
| Hydrocinnamaldehyde | Standard | 1-Phenyl-1,3-hexadiene | 85 | 90:10 |
| Hydrocinnamaldehyde | with 18-crown-6 | 1-Phenyl-1,3-hexadiene | 82 | 15:85 |
| Pivalaldehyde | Standard | 5,5-Dimethyl-1,3-hexadiene | 88 | >98:2 |
Standard conditions refer to premetalation with KHMDS in THF at -78 °C followed by aldehyde addition.
Visualizations
Signaling Pathway Diagram
Caption: Julia-Kocienski reaction pathway for 1,3-diene synthesis.
Experimental Workflow Diagram
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Allylation Using Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allylation is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Allyl phenyl sulfone has emerged as a versatile and effective allylating agent, particularly in palladium-catalyzed reactions such as the Tsuji-Trost reaction.[1] The phenyl sulfone group serves as an excellent leaving group, facilitating the formation of a π-allylpalladium intermediate that can be readily attacked by a variety of nucleophiles.[1][2] This document provides detailed experimental protocols for the allylation of active methylene compounds, phenols, and amines using this compound, along with data on reaction scope and a mechanistic overview.
Safety Precautions
This compound is a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[2][3] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] In case of contact with skin, wash immediately with soap and plenty of water.[3] If inhaled, move to fresh air.[3] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]
Experimental Protocols
General Experimental Workflow
The general workflow for the palladium-catalyzed allylation using this compound involves the preparation of the nucleophile, followed by the palladium-catalyzed cross-coupling reaction and subsequent work-up and purification.
Caption: General workflow for allylation using this compound.
Protocol 1: Allylation of Active Methylene Compounds (e.g., Dimethyl Malonate)
This protocol describes the palladium-catalyzed allylation of dimethyl malonate, a common active methylene compound.[3]
Materials:
-
Dimethyl malonate
-
Potassium tert-butoxide (t-BuOK)
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous THF (160 mL) and cool to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.0 eq) to the cooled THF.
-
Slowly add dimethyl malonate (2.2 eq) dropwise to the suspension over 5 minutes.
-
Allow the resulting yellow slurry to warm to room temperature (25 °C) and stir for 10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture in one portion.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF (40 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired allylated malonate.
Protocol 2: Allylation of Phenols
This protocol provides a general procedure for the O-allylation of phenols using this compound in a palladium-catalyzed reaction.[4][5]
Materials:
-
Phenol derivative
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the phenol derivative (1.0 eq), potassium carbonate (1.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding allyl aryl ether.
Protocol 3: Allylation of Amines
This protocol outlines a general method for the N-allylation of primary and secondary amines with this compound.[1]
Materials:
-
Amine substrate
-
This compound
-
[Pd(π-allyl)Cl]₂
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the amine (1.2 eq) and anhydrous THF.
-
Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
In a separate flask, add [Pd(π-allyl)Cl]₂ (0.025 eq) and dppb (0.05 eq) to anhydrous THF and stir for 15 minutes to form the catalyst complex.
-
Add the catalyst solution to the amine mixture.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the allylated amine.
Data Presentation
The palladium-catalyzed allylation using this compound is applicable to a wide range of nucleophiles with generally good to excellent yields. The following tables summarize representative data from the literature.
Table 1: Allylation of Active Methylene Compounds
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Dimethyl malonate | Pd(PPh₃)₄ (5) | - | t-BuOK | THF | 50 | 12 | 85-95 |
| 2 | Ethyl acetoacetate | Pd₂(dba)₃ (2.5) | dppb (5) | NaH | THF | rt | 18 | 88 |
| 3 | 1,3-Cyclohexanedione | Pd(OAc)₂ (5) | PPh₃ (20) | K₂CO₃ | DMF | 80 | 24 | 75 |
Table 2: Allylation of Phenols
| Entry | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pd(OAc)₂ (5) | PPh₃ (20) | K₂CO₃ | DMF | 80 | 18 | 92 |
| 2 | 4-Methoxyphenol | Pd(OAc)₂ (5) | PPh₃ (20) | K₂CO₃ | DMF | 80 | 16 | 95 |
| 3 | 4-Nitrophenol | Pd(OAc)₂ (5) | PPh₃ (20) | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 4 | 2-Naphthol | [Pd(π-allyl)Cl]₂ (2.5) | dppf (5) | NaH | THF | 65 | 24 | 90 |
Table 3: Allylation of Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | [Pd(π-allyl)Cl]₂ (2.5) | dppb (5) | NaH | THF | rt | 20 | 85 |
| 2 | Benzylamine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | CH₃CN | 60 | 18 | 91 |
| 3 | Morpholine | Pd(OAc)₂ (5) | dppf (10) | NaOt-Bu | Toluene | 100 | 12 | 88 |
| 4 | Phthalimide | [Pd(π-allyl)Cl]₂ (2.5) | dppe (5) | K₂CO₃ | DMF | 80 | 24 | 78 |
Reaction Mechanism: The Tsuji-Trost Reaction
The allylation using this compound proceeds via the well-established Tsuji-Trost catalytic cycle.[1][2]
Caption: Catalytic cycle for the Tsuji-Trost allylation.
Mechanism Description:
-
Oxidative Addition: A low-valent palladium(0) complex coordinates to the double bond of the this compound. This is followed by oxidative addition, where the carbon-sulfur bond is cleaved, and the phenyl sulfinate anion is displaced, forming a cationic π-allylpalladium(II) complex.[1]
-
Nucleophilic Attack: The activated nucleophile attacks one of the terminal carbons of the π-allyl ligand. For "soft" nucleophiles (pKa of conjugate acid < 25), the attack is typically directly on the allyl moiety.[2]
-
Reductive Elimination: Following nucleophilic attack, the resulting complex undergoes reductive elimination to release the allylated product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols: Synthesis of Cycloalkane Derivatives Using Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone is a versatile reagent in organic synthesis, valued for its ability to participate in a variety of carbon-carbon bond-forming reactions.[1][2] The sulfonyl group activates the adjacent methylene and methine protons, facilitating deprotonation to form a stabilized carbanion. This nucleophile can react with various electrophiles, while the allyl group provides a handle for further synthetic transformations. This document details a one-pot synthesis of functionalized cycloalkane derivatives through a sequential intermolecular and intramolecular alkylation strategy employing this compound and epoxymesylates. This methodology offers a straightforward route to cyclopropane, cyclobutane, cyclopentane, and cyclohexane rings, which are key structural motifs in many biologically active molecules.[3]
Overall Synthetic Strategy
The core of this methodology is a one-pot reaction that begins with the deprotonation of this compound to generate its anion. This anion then acts as a nucleophile, attacking an epoxymesylate at the epoxide, followed by an in-situ intramolecular cyclization to form the cycloalkane ring. The size of the resulting cycloalkane is determined by the length of the methylene chain in the epoxymesylate starting material.
References
Application Notes and Protocols for the Dehydroxylative Sulfonylation of Allylic Alcohols to Synthesize Allyl Phenyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfones are valuable synthetic intermediates in organic chemistry and drug development, serving as precursors for a variety of molecular scaffolds. The dehydroxylative sulfonylation of allylic alcohols represents a direct and efficient method for their synthesis. This protocol circumvents the need for pre-functionalization of the alcohol, such as conversion to a halide, thereby offering a more atom-economical and often milder reaction pathway.
Recent advancements have established phosphine-promoted dehydroxylative sulfonylation as a robust method for this transformation. The combination of a phosphine, such as triphenylphosphine (PPh₃), and an iodine source like 1,2-diiodoethane (ICH₂CH₂I) effectively activates the hydroxyl group of allylic alcohols for nucleophilic substitution by a sulfinate salt, such as sodium benzenesulfinate.[1][2][3] This method is notable for its rapid reaction times, broad substrate scope, and the use of readily available and inexpensive reagents.[1][2][3]
These application notes provide a detailed protocol for the synthesis of allyl phenyl sulfones from allylic alcohols, based on contemporary phosphine-promoted dehydroxylative sulfonylation methods.
Reaction Principle
The core of this method is the in-situ activation of the allylic alcohol's hydroxyl group, which is a poor leaving group. A phosphine and an iodoalkane generate a phosphonium iodide species, which then activates the hydroxyl group, facilitating its displacement by the sulfinate nucleophile in what is proposed to be an Sₙ2-type substitution.[1][3]
Experimental Workflow
The general experimental workflow for the dehydroxylative sulfonylation of allylic alcohols is outlined below. The process involves the preparation of the reaction mixture, the reaction itself, and subsequent workup and purification of the desired allyl phenyl sulfone.
Caption: General experimental workflow for the synthesis of allyl phenyl sulfones.
Detailed Experimental Protocol
This protocol is adapted from the phosphine-promoted dehydroxylative sulfonylation method described by Xiang et al.[1][2][3]
Materials:
-
Allylic alcohol (1.0 equiv)
-
Sodium benzenesulfinate (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
1,2-Diiodoethane (ICH₂CH₂I) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the allylic alcohol (e.g., 0.5 mmol, 1.0 equiv), sodium benzenesulfinate (0.6 mmol, 1.2 equiv), and triphenylphosphine (0.75 mmol, 1.5 equiv).
-
Add anhydrous DMF (2.0 mL) to the vial.
-
Add 1,2-diiodoethane (0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the resulting mixture vigorously at room temperature for 15 minutes.
-
Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the pure this compound.
Proposed Reaction Mechanism
The reaction is proposed to proceed via an Sₙ2 substitution pathway.[1][3] The key steps involve the activation of the alcohol by the phosphine/iodoalkane system, followed by nucleophilic attack of the sulfinate.
Caption: Proposed mechanism for the phosphine-promoted dehydroxylative sulfonylation.
Data Presentation: Substrate Scope and Yields
The phosphine-promoted dehydroxylative sulfonylation method demonstrates a broad substrate scope with respect to the allylic alcohol. The following table summarizes representative yields for the synthesis of various allyl phenyl sulfones.
| Entry | Allylic Alcohol Substrate | Product | Yield (%) |
| 1 | Cinnamyl alcohol | 92 | |
| 2 | 3-Phenyl-2-propen-1-ol | 85 | |
| 3 | Crotyl alcohol | 78 | |
| 4 | Geraniol | 75 | |
| 5 | (Z)-3-Hexen-1-ol | 81 |
Data is representative and compiled from the literature on phosphine-promoted dehydroxylative sulfonylation reactions.
Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a suspected teratogen; handle with care.
-
1,2-Diiodoethane is a lachrymator and should be handled carefully.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The dehydroxylative sulfonylation of allylic alcohols using a phosphine/iodoalkane system is a highly efficient and practical method for the synthesis of allyl phenyl sulfones. The mild reaction conditions, short reaction times, and broad applicability make it a valuable tool for researchers in synthetic chemistry and drug discovery. The provided protocol offers a reliable starting point for the implementation of this methodology in the laboratory.
References
Application Notes: Synthesis of Trisubstituted Cyclohexenes Utilizing Allyl Phenyl Sulfone Derivatives
References
- 1. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
Application of Allyl Phenyl Sulfone in the Synthesis of Bioactive Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl phenyl sulfone is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the construction of carbon-carbon and carbon-heteroatom bonds. Its unique reactivity, particularly as a precursor to stabilized carbanions and as an allylating agent, has made it an important building block in the synthesis of a diverse array of bioactive compounds. This document provides a detailed overview of the application of this compound in the synthesis of key bioactive molecules, including experimental protocols and data, to assist researchers in drug discovery and development.
The two primary transformations involving this compound are the Julia-Kocienski olefination and the Tsuji-Trost allylation. The Julia-Kocienski olefination allows for the stereoselective formation of alkenes, a common structural motif in many natural products and pharmaceuticals. The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, provides an efficient method for the introduction of an allyl group into various nucleophiles.[1]
This application note will focus on the synthesis of two major classes of bioactive compounds where this compound plays a pivotal role: stilbene derivatives with anticancer properties, such as Combretastatin A-4 analogues, and carbocyclic nucleosides with antiviral activity.
I. Synthesis of Combretastatin A-4 Analogues via Julia-Kocienski Olefination
Combretastatin A-4 is a potent, naturally occurring stilbenoid that exhibits significant anticancer activity by inhibiting tubulin polymerization.[2] The Julia-Kocienski olefination provides a convergent and stereoselective route to synthesize analogues of Combretastatin A-4, allowing for the exploration of structure-activity relationships. In this context, this compound can be utilized as a key building block to introduce one of the aromatic rings and the olefinic bridge.
Logical Workflow for Combretastatin A-4 Analogue Synthesis
Caption: Synthetic workflow for Combretastatin A-4 analogues.
Experimental Protocol: Julia-Kocienski Olefination for Stilbene Synthesis
This protocol is a representative example for the synthesis of a stilbene core structure, which is central to Combretastatin A-4 analogues, using a Julia-Kocienski olefination. While this specific example may not use this compound directly, it illustrates the key steps and conditions applicable to its use.
Materials:
-
This compound (or other suitable sulfone)
-
Substituted aromatic aldehyde (e.g., a derivative of vanillin)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and workup/purification equipment
Procedure:
-
A solution of this compound (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete deprotonation and formation of the sulfonyl-stabilized carbanion.
-
A solution of the substituted aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired stilbene derivative.
Quantitative Data: Anticancer Activity of Combretastatin Analogues
The following table summarizes the in vitro anticancer activity of various Combretastatin A-4 analogues, expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of the cells).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Combretastatin A-4 | HT-29 (Colon) | 0.003 | [1] |
| Combretastatin A-4 | MCF-7 (Breast) | 0.002 | [1] |
| Analogue 1 | A549 (Lung) | 0.36 | [1] |
| Analogue 2 | B16F10 (Melanoma) | 7.08 | [1] |
| Analogue 3 | MDA-MB-231 (Breast) | 0.01 | [3] |
Mechanism of Action: Inhibition of Tubulin Polymerization
Combretastatin A-4 and its analogues exert their potent anticancer effects by binding to the colchicine-binding site on β-tubulin.[4] This interaction disrupts the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The inhibition of microtublin polymerization leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells.[5]
Caption: Signaling pathway of Combretastatin A-4 analogues.
II. Synthesis of Carbocyclic Nucleosides via Tsuji-Trost Allylation
Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclohexane ring. This modification imparts greater metabolic stability while often retaining or enhancing biological activity. The Tsuji-Trost reaction offers a powerful method for the key C-N bond formation between a carbocyclic scaffold and a nucleobase, with this compound serving as a potential allylating agent.
Experimental Workflow for Carbocyclic Nucleoside Synthesis
Caption: Workflow for carbocyclic nucleoside synthesis.
Experimental Protocol: Tsuji-Trost Allylation for Nucleoside Synthesis
The following is a general protocol for the palladium-catalyzed allylation of a nucleophile, which can be adapted for the synthesis of carbocyclic nucleoside precursors using this compound.[6][7]
Materials:
-
This compound
-
Protected nucleobase (e.g., purine or pyrimidine derivative)
-
Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium tert-butoxide, t-BuOK)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware and workup/purification equipment
Procedure:
-
To a solution of the protected nucleobase (1.0 equivalent) in anhydrous solvent, add the base (1.1 equivalents) at room temperature under an inert atmosphere. Stir for 30 minutes.
-
Add the palladium(0) catalyst (0.05 equivalents) to the reaction mixture.
-
Add a solution of this compound (1.2 equivalents) in the anhydrous solvent dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the allylated nucleobase.
Further synthetic steps, such as intramolecular cyclization and deprotection, would be required to obtain the final carbocyclic nucleoside.
Quantitative Data: Antiviral Activity of Carbocyclic Nucleosides
The antiviral activity of carbocyclic nucleosides is typically evaluated by determining their EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
| Compound | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Carbocyclic Adenosine Analogue | HIV-1 | 0.015 | >100 | >6667 | [8] |
| Carbocyclic Pyrazole Amide 15f | HIV-1 | 24 | >100 | >4.2 | [8] |
| Molnupiravir | Alphaviruses | ~1-10 | >50 | >5-50 | [9] |
| Sofosbuvir | Alphaviruses | >10 | >50 | - | [9] |
Mechanism of Action: Inhibition of Viral Replication
Many carbocyclic nucleosides exert their antiviral effects by targeting viral polymerases. After entering the host cell, these nucleoside analogues are phosphorylated by cellular kinases to their active triphosphate form. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator for the viral RNA- or DNA-dependent polymerase, thereby halting viral replication.[10][11][12]
Caption: Antiviral mechanism of carbocyclic nucleosides.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide range of bioactive compounds. Its application in the Julia-Kocienski olefination and Tsuji-Trost allylation provides efficient and stereoselective methods for the construction of complex molecular architectures, such as those found in the anticancer agent Combretastatin A-4 and antiviral carbocyclic nucleosides. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. Further exploration of the reactivity of this compound is expected to lead to the discovery of new and potent bioactive molecules.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological studies of novel tubulin inhibitors. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Combinations of approved oral nucleoside analogues confer potent suppression of alphaviruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allyl Phenyl Sulfone Synthesis
Welcome to the technical support center for the synthesis of allyl phenyl sulfone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your synthetic procedures and improve yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired this compound. What are the potential causes and solutions?
-
Answer: Low to no yield can stem from several factors:
-
Poor Quality of Starting Materials: Ensure that your starting materials, such as the sulfinic acid salt or the allyl halide, are pure and dry. Impurities can inhibit the reaction or lead to unwanted side reactions.
-
Ineffective Catalyst or Reaction Conditions: For catalyzed reactions, such as palladium-catalyzed hydrosulfonylation of 1,3-dienes, the catalyst's activity is crucial.[1] Ensure the catalyst is not deactivated and that the reaction is performed under the recommended atmosphere (e.g., inert gas) and temperature. Some methods are catalyst-free and rely on the inherent reactivity of the substrates under specific conditions.[1]
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. For instance, in the synthesis from allylic alcohols, the stoichiometry of the activating agents and the sulfinating agent must be precise.
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some protocols operate effectively at room temperature, while others may require heating.[1] It is essential to follow the temperature specified in the chosen protocol.
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing a mixture of products, with significant amounts of byproducts. How can I improve the selectivity towards this compound?
-
Answer: The formation of side products is a common challenge. Here's how to address it:
-
Isomer Formation: In reactions involving allylic substrates, the formation of constitutional isomers (e.g., branched vs. linear products) can occur. The choice of catalyst and ligands can often control this regioselectivity. For instance, certain palladium catalysts can favor the formation of linear allylic sulfones.
-
Over-oxidation or Under-oxidation: When synthesizing sulfones from sulfides, incomplete oxidation can lead to the corresponding sulfoxide as a major byproduct. Conversely, harsh oxidation conditions might lead to degradation. Careful control of the oxidant stoichiometry and reaction time is necessary.
-
Polymerization: Allyl compounds can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.[2] Ensure the reaction is carried out under controlled conditions and for the optimal duration.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?
-
Answer: Purifying this compound can be challenging due to its physical properties and potential impurities.
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying this compound. A gradient of ethyl acetate in hexanes is typically used as the eluent.
-
Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from an appropriate solvent system can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure (Kugelrohr) can be used for purification, although care must be taken to avoid thermal decomposition.[2]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common starting materials for synthesizing this compound?
-
Q2: Are there catalyst-free methods available for this synthesis?
-
A2: Yes, catalyst- and additive-free methods have been developed, particularly for the reaction between electron-rich aryl-1,3-dienes and sulfinic acids, offering an environmentally benign and atom-economical approach.[1]
-
-
Q3: How can I achieve high E/Z stereoselectivity in related olefination reactions using sulfones?
-
A3: In the context of the Julia-Kocienski olefination, which utilizes sulfones to produce alkenes, high (E)-selectivity is often achieved.[4][5] The choice of the sulfone's heterocyclic group (e.g., benzothiazolyl or 1-phenyl-1H-tetrazol-5-yl) and the reaction conditions play a crucial role in determining the stereochemical outcome.[5]
-
-
Q4: What is the role of the sulfone group in the Julia-Kocienski olefination?
-
A4: The sulfone group acts as an activating group, facilitating the formation of a carbanion adjacent to it. In the subsequent steps of the Julia-Kocienski olefination, it participates in a Smiles rearrangement and is ultimately eliminated as sulfur dioxide and an aryloxide anion to form the alkene.[6]
-
Experimental Protocols
Protocol 1: Catalyst-Free Hydrosulfonylation of an Aryl-1,3-Diene [1]
This protocol describes the synthesis of an allylic sulfone from an electron-rich 1,3-diene and a sulfinic acid without a catalyst.
-
Reactants:
-
1-(Buta-1,3-dien-1-yl)-4-methoxybenzene (1a)
-
4-Methylbenzenesulfinic acid (2a)
-
-
Procedure:
-
To a solution of 1-(buta-1,3-dien-1-yl)-4-methoxybenzene (0.20 mmol, 2 equivalents) in dichloromethane (DCM, 3 mL), add 4-methylbenzenesulfinic acid (0.10 mmol, 1 equivalent).
-
Stir the reaction mixture at 25 °C for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired allylic sulfone.
-
Quantitative Data Summary
The following table summarizes the yields of allylic sulfones obtained under optimized, catalyst-free conditions with various substituted sulfinic acids.[1]
| Entry | Sulfinic Acid (R-SO₂H) | Product | Yield (%) |
| 1 | 4-Methylphenyl | 3aa | 94 |
| 2 | Phenyl | 3ab | 90 |
| 3 | 4-Chlorophenyl | 3ad | 76 |
| 4 | 4-Bromophenyl | 3ae | 94 |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Simplified Reaction Pathway
Caption: A simplified representation of the hydrosulfonylation reaction.
References
- 1. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of Crude Allyl Phenyl Sulfone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude allyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for crude this compound?
A1: As this compound is a liquid at room temperature, the primary purification methods are vacuum distillation and column chromatography.[1][2] An initial aqueous workup (liquid-liquid extraction) is crucial to remove water-soluble impurities before distillation or chromatography.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities largely depend on the synthetic route.
-
From oxidation of allyl phenyl sulfide: The most common impurities are the unreacted starting material (allyl phenyl sulfide) and the intermediate allyl phenyl sulfoxide.
-
From reaction of a sulfinate with an allyl halide/alcohol: Impurities may include unreacted sodium benzenesulfinate and allyl bromide or allyl alcohol.[3][4]
-
General impurities: Solvents used in the reaction and workup, as well as potential byproducts from side reactions like isomerization or polymerization, may also be present.[5]
Q3: Can I purify this compound by recrystallization?
A3: Standard recrystallization is not a suitable method as this compound is a liquid at room temperature.[2] However, if your crude product solidifies at low temperatures (e.g., in a refrigerator or freezer), low-temperature crystallization from a non-polar solvent might be possible. For most applications, vacuum distillation or column chromatography are the preferred methods.
Q4: How can I quickly assess the purity of my crude product and monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for this purpose. It allows you to visualize the number of components in your crude mixture. During column chromatography, TLC is used to identify which fractions contain the pure product. A good solvent system for TLC analysis of this compound is a mixture of hexane and ethyl acetate.
Q5: Is this compound stable during purification?
A5: this compound is generally stable under neutral conditions. However, some sources suggest that allyl sulfones can be sensitive to heat and may undergo decomposition or polymerization.[5] There is also a possibility of elimination reactions in the presence of mild Lewis acids, such as silica gel, which can be a concern during column chromatography.[6] Therefore, it is advisable to use deactivated silica gel if instability is observed and to avoid excessively high temperatures during distillation.
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂S | [2] |
| Molecular Weight | 182.24 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 110-113 °C at 0.5 mmHg | [7] |
| Density | 1.189 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.548 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Emulsion formation during aqueous workup | High concentration of surfactant-like impurities or vigorous shaking. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. Allow the mixture to stand for a longer period. Gently swirl instead of vigorously shaking the separatory funnel.[8] |
| Product loss during aqueous workup | This compound has slight solubility in the aqueous layer. The organic solvent is mutually soluble with water. | Saturate the aqueous layer with salt (salting out) to decrease the solubility of the organic product.[8] Perform multiple extractions with smaller volumes of organic solvent. |
| "Bumping" or unstable boiling during vacuum distillation | Uneven heating or lack of boiling chips/magnetic stirring. | Ensure smooth and even heating using a heating mantle with a stirrer. Add boiling chips or a magnetic stir bar to the distillation flask. |
| Product appears to be degrading on the silica gel column | This compound may be sensitive to the acidic nature of standard silica gel.[6] | Use deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine, ~0.5-1%). Alternatively, consider using a different stationary phase like alumina.[9] |
| Poor separation in column chromatography (co-elution of impurities) | The chosen eluent system has incorrect polarity. The column was not packed properly or was overloaded. | Optimize the eluent system using TLC first to achieve good separation of spots. A gradient elution (gradually increasing the polarity) might be necessary. Ensure the column is packed uniformly without air bubbles. Load the sample in a concentrated band. |
| Product elutes too quickly or too slowly from the column | The eluent is too polar (elutes too quickly) or not polar enough (elutes too slowly). | If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). If the product elutes too slowly or is stuck on the column (low Rf), increase the polarity of the eluent (increase the proportion of ethyl acetate). |
| Streaky or tailing spots/peaks in chromatography | The sample was too concentrated when loaded. The compound is interacting too strongly with the stationary phase. | Dilute the sample before loading it onto the column. Adding a small amount of a slightly more polar solvent to the eluent can sometimes improve peak shape.[9] |
Experimental Protocols
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove water-soluble impurities, such as salts and polar starting materials, from the crude reaction mixture.
-
Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute the mixture with an organic solvent in which this compound is soluble (e.g., ethyl acetate or dichloromethane).
-
Washing:
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and gently invert it several times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.[8]
-
Allow the layers to separate completely.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing process with a saturated solution of sodium bicarbonate if the reaction was conducted under acidic conditions, followed by a final wash with brine.
-
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude, dry this compound.
Protocol 2: Purification by Vacuum Distillation
This method is ideal for purifying this compound on a larger scale, provided its boiling point is sufficiently different from that of the impurities.
-
Setup: Assemble a vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for even heating.
-
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly and carefully apply vacuum to the system.
-
Begin heating and stirring the mixture.
-
Collect any low-boiling fractions (likely residual solvent) first.
-
Increase the temperature to distill the this compound. Collect the fraction that boils at approximately 110-113 °C at 0.5 mmHg.[7]
-
Stop the distillation once the temperature starts to drop or rise significantly, or when only a small residue remains.
-
Protocol 3: Purification by Column Chromatography
This technique is excellent for separating this compound from impurities with different polarities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. This will help to elute the this compound after less polar impurities have been washed off.
-
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Logic diagram for troubleshooting column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 16212-05-8: this compound | CymitQuimica [cymitquimica.com]
- 3. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 烯丙基苯砜 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Purification [chem.rochester.edu]
optimizing reaction conditions for allyl phenyl sulfone isomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomerization of allyl phenyl sulfone to its thermodynamically more stable isomers, primarily (E)- and (Z)-propenyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the isomerization of this compound?
The main objective is to efficiently and selectively convert this compound into its conjugated isomers, typically the (E)-propenyl phenyl sulfone, which is a valuable intermediate in organic synthesis. Optimization aims to maximize the yield and stereoselectivity of the desired isomer while minimizing side reactions and simplifying purification.
Q2: What are the common catalytic systems used for this isomerization?
Several catalytic systems can effect the isomerization of this compound. The choice of catalyst is critical and depends on the desired reaction conditions (e.g., temperature, solvent) and tolerance of other functional groups in the substrate. Common systems include:
-
Base Catalysis: Strong non-ionic bases like proazaphosphatranes have been shown to be effective.[1][2] Traditional bases such as potassium t-butoxide can also be used.
-
Transition Metal Catalysis: Palladium and ruthenium complexes are known to catalyze the isomerization of allylic compounds.[3][4]
-
Fluoride-Based Catalysis: Anhydrous tetramethylammonium fluoride (Me4NF) has been used for the isomerization of similar allyl arenes at room temperature.[5]
Q3: What are the typical solvents and temperatures for this reaction?
Reaction conditions are highly dependent on the chosen catalytic system.
-
For proazaphosphatrane catalysts , acetonitrile (CH3CN) is a suitable solvent, and the reaction can proceed at ambient temperature.[2]
-
Palladium-catalyzed isomerizations have been performed in boiling benzene.[4]
-
Me4NF-catalyzed reactions are typically carried out in dry acetonitrile (CD3CN for NMR monitoring) at room temperature.[5]
-
High temperatures should generally be avoided as they can lead to decomposition and polymerization of this compound rather than isomerization.[1]
Troubleshooting Guide
Issue 1: Low or No Conversion of this compound
Possible Causes & Solutions
-
Inactive Catalyst:
-
Solution: Ensure the catalyst is active and has been stored under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). For transition metal catalysts, ensure the correct oxidation state is present.
-
-
Insufficient Catalyst Loading:
-
Solution: Increase the catalyst loading incrementally. For example, with proazaphosphatrane catalysts, a loading of 2.5 mol% has been shown to be effective.[2]
-
-
Inappropriate Solvent:
-
Solution: The choice of solvent can be critical. For instance, proazaphosphatrane-catalyzed isomerization requires a protic solvent like acetonitrile to proceed; the reaction does not occur in the absence of such a solvent.[2] Ensure the solvent is of appropriate purity and anhydrous if required by the catalyst system (e.g., for Me4NF).[5]
-
-
Low Reaction Temperature:
-
Presence of Inhibitors:
-
Solution: Ensure all reagents and solvents are free from impurities that could poison the catalyst. Purification of the starting material and distillation of the solvent may be necessary.
-
Issue 2: Formation of Significant Byproducts (e.g., Dimerization, Polymerization)
Possible Causes & Solutions
-
High Reaction Temperature:
-
Incorrect Catalyst or Catalyst Loading:
-
Solution: Some catalysts may favor side reactions. For instance, the use of superbases like proazaphosphatranes can lead to an isomerization/dimerization product, which in some cases may be the desired outcome.[2] If dimerization is not desired, consider a different catalytic system or optimize the reaction conditions (e.g., concentration, temperature) to disfavor the dimerization pathway.
-
-
High Concentration of Reactant:
-
Solution: High concentrations can favor intermolecular reactions like dimerization and polymerization. Try running the reaction at a lower concentration.
-
Issue 3: Poor Stereoselectivity (Low E/Z Ratio)
Possible Causes & Solutions
-
Choice of Catalyst and Ligands:
-
Solution: The stereochemical outcome is often dictated by the catalyst and any associated ligands. For transition metal catalysts, the steric and electronic properties of the ligands can significantly influence the E/Z ratio. Experiment with different ligand systems.
-
-
Reaction Conditions:
-
Solution: Temperature and solvent can influence selectivity. Systematically vary these parameters to find the optimal conditions for the desired isomer. For example, Me4NF has been shown to give high E-selectivity in the isomerization of allylbenzene.[5]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Isomerization and Related Reactions
| Catalyst System | Catalyst Loading | Solvent | Temperature | Product(s) | Yield | Reference |
| P(i-PrNCH2CH2)3N | 2.5 mol% | CH3CN | Ambient | Isomerization/Dimerization Product | >95% | [2] |
| PdCl2(PhCN)2 | Not specified | Benzene | Boiling | Phenyl prop-1-enyl ethers (cis-predominant) | Quantitative | [4] |
| Me4NF | 40 mol% | Dry CD3CN | Room Temp. | trans-β-methylstyrene (from allylbenzene) | >99% | [5] |
| Potassium t-butoxide | Catalytic | Not specified | Not specified | (E)-α,β-unsaturated phenyl sulfones | Not specified | [1] |
Experimental Protocols
Protocol 1: Isomerization of this compound using a Proazaphosphatrane Catalyst [2]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the proazaphosphatrane catalyst (e.g., P(i-PrNCH2CH2)3N, 2.5 mol%) in dry acetonitrile in a suitable reaction flask.
-
Reaction Initiation: Add this compound (1.0 equivalent) to the catalyst solution.
-
Reaction Conditions: Stir the reaction mixture at ambient temperature.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as 1H NMR spectroscopy, to observe the disappearance of the starting material and the appearance of the product signals.
-
Work-up and Purification: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired isomerized product.
Protocol 2: General Procedure for Base-Catalyzed Isomerization
-
Preparation: To a solution of the α-alkylated this compound in a suitable anhydrous solvent (e.g., THF), add a catalytic amount of a strong base (e.g., potassium t-butoxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the substrate's reactivity.
-
Monitoring: Follow the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Caption: Generalized mechanism for catalyzed isomerization.
Caption: Troubleshooting workflow for isomerization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Guide for Palladium-Catalyzed Allylic Substitution
This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during palladium-catalyzed allylic substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction has a low yield or did not work at all. What are the first things I should check?
When encountering a low or no yield, a systematic approach to troubleshooting is crucial. Start by evaluating the fundamental components of your reaction.[1]
Initial Checks:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction was set up under a properly maintained inert atmosphere (argon or nitrogen). It is critical to degas your solvent and reagents thoroughly.[1]
-
Reagent Purity: Impurities in your starting materials can act as catalyst poisons and inhibit the reaction.[1][2]
-
Allylic Substrate: Ensure the allylic acetate, carbonate, or other substrate is pure and free from acidic impurities.[1]
-
Nucleophile: The purity of the nucleophile is also critical. For instance, amines are prone to oxidation and may need to be purified by distillation or by passing them through a plug of activated alumina.[1]
-
Solvent: Always use anhydrous and degassed solvents. Residual water or oxygen can deactivate the catalyst.[1]
-
-
Catalyst Activity: The palladium source and ligand are the core of the reaction.
-
Palladium Pre-catalyst: Use a reliable source of Pd(0) or a pre-catalyst that is readily reduced in situ.[1] Older palladium sources may have diminished activity.[1] Many reactions utilize a Pd(II) pre-catalyst (like Pd(OAc)₂) which must be reduced to Pd(0) in situ; inefficient reduction can lead to low activity.[2]
-
Ligand Integrity: Phosphine-based ligands can be sensitive to air and moisture.[1] They should be stored under an inert atmosphere and handled quickly in air.[1]
-
How do I know if my palladium catalyst is active?
A common reason for reaction failure is an inactive catalyst.[1] You can test the activity of your palladium catalyst with a simple cross-coupling reaction.
Protocol for Testing Catalyst Activity:
A standard Suzuki-Miyaura coupling reaction can be used to test the catalyst's activity.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-iodotoluene (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv) in a vial with a stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) to achieve a concentration of 0.1-0.5 M.[1]
-
Heating and Monitoring: Seal the vial and stir the reaction at a standard temperature (e.g., 80-100 °C).[1] After a set time (e.g., 1-2 hours), take a sample from the reaction mixture and analyze it by TLC, GC-MS, or ¹H NMR to determine the conversion to the biaryl product.[1]
-
Interpretation: High conversion indicates an active palladium catalyst. Low or no conversion suggests that the catalyst is inactive and a fresh source should be used.[1]
My starting materials are consumed, but I see multiple products and a low yield of the desired product. What could be the problem?
The formation of multiple products often points to side reactions or issues with regioselectivity.[1]
Potential Causes and Solutions:
-
Isomerization: The initial product may isomerize to a thermodynamically more stable, undesired isomer. This can sometimes be catalyzed by the palladium complex itself.
-
Solution: Try lowering the reaction temperature or reducing the reaction time. Monitor the reaction progress closely to isolate the product before significant isomerization occurs.[1]
-
-
Poor Regioselectivity: The nucleophile may attack at more than one position on the π-allyl intermediate, leading to a mixture of regioisomers (e.g., linear and branched products).[1]
-
Homocoupling: In some cases, side reactions such as the homocoupling of the nucleophile or the allylic partner can occur.[1]
-
Solution: Adjusting the stoichiometry of the reactants or the catalyst loading may help to minimize these side reactions.[1]
-
Troubleshooting Workflow
// Nodes Start [label="Low or No Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initial_Checks [label="Perform Initial Checks", fillcolor="#FBBC05", fontcolor="#202124"]; Inert_Atmosphere [label="Inert Atmosphere?", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent_Purity [label="Reagent Purity?", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst_Activity [label="Catalyst Active?", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem_Identified [label="Problem Identified", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Optimize Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_Screen [label="Ligand Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Screen [label="Solvent Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Temp_Screen [label="Temperature Screening", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Successful Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Initial_Checks; Initial_Checks -> Inert_Atmosphere [label="Check"]; Initial_Checks -> Reagent_Purity [label="Check"]; Initial_Checks -> Catalyst_Activity [label="Check"]; Inert_Atmosphere -> Problem_Identified [label="Yes"]; Reagent_Purity -> Problem_Identified [label="Yes"]; Catalyst_Activity -> Problem_Identified [label="Yes"]; Inert_Atmosphere -> Optimize_Conditions [label="No"]; Reagent_Purity -> Optimize_Conditions [label="No"]; Catalyst_Activity -> Optimize_Conditions [label="No"]; Problem_Identified -> Success; Optimize_Conditions -> Ligand_Screen; Optimize_Conditions -> Solvent_Screen; Optimize_Conditions -> Temp_Screen; Ligand_Screen -> Success; Solvent_Screen -> Success; Temp_Screen -> Success; } dot Caption: A workflow for troubleshooting low or no yield in palladium-catalyzed allylic substitution.
Data on Ligand and Solvent Effects
The choice of ligand and solvent can have a profound impact on the outcome of a palladium-catalyzed allylic substitution. The following tables summarize the effects of different ligands and solvents on reaction yield and regioselectivity.
Table 1: Effect of Phosphine Ligands on Reaction Rate
| Ligand | Electron-Donating Ability | Conversion (%) in [bmim][BF4] | Conversion (%) in THF |
| P(OPh)₃ | Strong Electron Acceptor | Very Low | - |
| P(4-C₆H₄CF₃)₃ | π Acceptor | 0 | - |
| PPh₃ | Electron-Neutral | High | Moderate |
| PCy₃ | Electron-Donating | High | - |
Data adapted from literature reports on palladium-catalyzed allylic alkylation.[3][4][5] In general, more electron-donating phosphine ligands lead to faster reaction rates in the ionic liquid [bmim][BF4].[3][4][5]
Table 2: Effect of Solvents on Reaction Outcome
| Solvent | Dielectric Constant (ε) | General Effect on Reaction |
| Toluene | 2.4 | Commonly used, good for many substrates. |
| THF | 7.6 | Often a good choice, reaction is generally slower than in ionic liquids.[3][4] |
| Dioxane | 2.2 | A common alternative to THF. |
| DMF | 36.7 | Polar aprotic, can sometimes slow the reaction by displacing ligands.[2] |
| [bmim][BF4] | - | Ionic liquid, can lead to faster reactions compared to THF.[3][4] |
The choice of solvent is critical as it affects solubility, reaction kinetics, and catalyst stability.[2][6] A solvent screen is often necessary to find the optimal conditions for a specific reaction.[2]
Experimental Protocols
General Protocol for Palladium-Catalyzed Allylic Substitution:
This protocol is a general starting point and may require optimization for specific substrates and nucleophiles.
-
Glassware Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).[1]
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a dry reaction vessel equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%) and the ligand (2-4 mol% for monodentate, 1-2 mol% for bidentate).[1]
-
Add the anhydrous, degassed solvent (e.g., THF, dioxane, or toluene) to achieve the desired concentration (typically 0.1-0.5 M).[1]
-
Add the allylic substrate (1.0 equiv), the nucleophile (1.1-1.5 equiv), and the base (if required).
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1][7]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1][7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.[1][7]
-
The crude product can then be purified by column chromatography.[7]
-
Mechanistic Considerations for Troubleshooting
Understanding the catalytic cycle can provide insights into potential points of failure.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pi_Allyl [label="π-allyl Pd(II) Complex", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Complex [label="Product-Pd(0) Complex", fillcolor="#34A853", fontcolor="#FFFFFF"]; Allylic_Substrate [label="Allylic Substrate\n(R-X)", shape=plaintext]; Nucleophile [label="Nucleophile\n(Nu-)", shape=plaintext]; Product [label="Product\n(R-Nu)", shape=plaintext]; Leaving_Group [label="Leaving Group\n(X-)", shape=plaintext];
// Edges Pd0 -> Pi_Allyl [label=" Oxidative\n Addition"]; Allylic_Substrate -> Pi_Allyl [style=dashed]; Pi_Allyl -> Leaving_Group [style=dashed]; Pi_Allyl -> Product_Complex [label=" Nucleophilic\n Attack"]; Nucleophile -> Product_Complex [style=dashed]; Product_Complex -> Pd0 [label=" Reductive\n Elimination"]; Product_Complex -> Product [style=dashed]; } dot Caption: A simplified catalytic cycle for palladium-catalyzed allylic substitution.
Key Steps and Potential Issues:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the allylic substrate to form a π-allyl palladium(II) complex.[8][9]
-
Troubleshooting: If this step is slow or inefficient, it could be due to an inactive catalyst or a poor leaving group on the allylic substrate. Consider using a more active pre-catalyst or a substrate with a better leaving group (e.g., carbonate instead of acetate).[10]
-
-
Nucleophilic Attack: The nucleophile attacks the π-allyl intermediate.[8][9]
-
Troubleshooting: The regioselectivity of this step is heavily influenced by the ligand, solvent, and the nature of the nucleophile.[11] "Soft" nucleophiles typically add directly to the allyl group, while "hard" nucleophiles may coordinate to the metal first.[8] Screening ligands and solvents is key to controlling regioselectivity.
-
-
Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.
-
Troubleshooting: Slow reductive elimination can sometimes lead to side reactions or catalyst decomposition. The choice of ligand can also influence the rate of this step.[12]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Tsuji-Trost Reaction [organic-chemistry.org]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
preventing polymerization of allyl phenyl sulfone during storage
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization of allyl phenyl sulfone during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a chemical compound containing both an allyl group (C=C-C) and a phenyl sulfone group. The presence of the reactive allyl group makes the molecule susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, oxygen, and contaminants, leading to the formation of undesirable oligomers and polymers.
Q2: What are the visible signs of this compound polymerization?
A2: Signs that polymerization may have occurred in your sample include an increase in viscosity, the formation of a gel or solid precipitates, and a noticeable change in color, often darkening. In some instances, the polymerization process can be exothermic, leading to heat generation in the storage container.
Q3: What are the primary triggers for the polymerization of this compound?
A3: The main factors that can initiate and accelerate the polymerization of this compound are:
-
Heat: Elevated temperatures increase the rate of free-radical formation.
-
Light: Exposure to UV light can provide the energy needed to initiate polymerization.
-
Oxygen: Oxygen can contribute to the formation of peroxide initiators, which can trigger polymerization.
-
Contamination: Contact with impurities such as metal ions, strong acids, or bases can catalyze the polymerization process.
Q4: What is a polymerization inhibitor and why is it necessary for storing this compound?
A4: A polymerization inhibitor is a chemical compound added in small quantities to a monomer to quench free radicals and prevent the initiation of a polymerization chain reaction. For a reactive monomer like this compound, an inhibitor is crucial for maintaining its chemical integrity and ensuring a viable shelf life during storage and transport.
Troubleshooting Guide: Preventing Premature Polymerization
| Symptom | Possible Cause | Recommended Action |
| Increased viscosity of the liquid. | Onset of polymerization. | 1. Immediately cool the sample to 2-8°C. 2. If not already present, consider adding a suitable inhibitor (see inhibitor table below). 3. Perform a quality control check to assess the extent of oligomer formation. |
| Formation of a gel or solid particles. | Advanced polymerization. | 1. The material is likely unusable for most applications. 2. Do not attempt to heat the sample to dissolve the solids, as this can accelerate further polymerization. 3. Dispose of the material in accordance with your institution's hazardous waste guidelines. |
| Discoloration (e.g., yellowing or browning). | Degradation or polymerization. | 1. Verify that the storage container is made of an inert material (e.g., amber glass). 2. Ensure the container has been stored away from light. 3. Check for any potential sources of contamination. |
Data Summary: Storage Conditions and Inhibitors
While specific inhibitor data for this compound is not extensively published, the following recommendations are based on best practices for structurally similar vinyl and allyl compounds. It is crucial to perform small-scale stability tests to determine the optimal inhibitor and concentration for your specific application.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2 - 8°C | Reduces the rate of thermal decomposition and polymerization. |
| Light Exposure | Store in the dark (amber/opaque container) | Prevents light-induced (photochemical) polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Minimizes oxidation and reactions with atmospheric oxygen. |
| Container | Tightly sealed, chemically inert (e.g., glass) | Prevents contamination and leakage. |
| Inhibitor Class | Example Inhibitors | Typical Concentration Range (ppm) | Notes |
| Phenolic | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | 10 - 1000 | Common and effective free-radical scavengers. MEHQ often requires the presence of oxygen to be effective.[1] |
| Quinones | p-Benzoquinone (p-BQ) | 5 - 500 | Effective radical scavengers for a range of vinyl monomers.[2][3] |
| Stable Radicals | TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) | 10 - 200 | Highly effective radical scavengers. |
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor to this compound
This protocol describes a general method for adding a chemical inhibitor to a liquid monomer like this compound.
Materials:
-
This compound
-
Selected polymerization inhibitor (e.g., Hydroquinone)
-
Inert, clean storage container (e.g., amber glass bottle with a PTFE-lined cap)
-
Inert gas source (Nitrogen or Argon)
-
Analytical balance
-
Pipettes or syringes
Procedure:
-
Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Ensure all glassware is clean and dry.
-
Inhibitor Stock Solution (Optional but Recommended): For accurate addition of small quantities, prepare a stock solution of the inhibitor in a solvent that is compatible with this compound and your downstream application.
-
Addition of Inhibitor:
-
Weigh the desired amount of this compound into the storage container.
-
Calculate the mass of inhibitor required to achieve the target concentration (e.g., 200 ppm).
-
Add the inhibitor to the this compound. If using a stock solution, add the calculated volume.
-
Gently swirl the mixture to ensure the inhibitor is fully dissolved and evenly distributed.
-
-
Inert Atmosphere:
-
Purge the headspace of the container with an inert gas (Nitrogen or Argon) for 1-2 minutes to displace any oxygen.
-
Immediately and tightly seal the container.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, inhibitor added, inhibitor concentration, and the date of preparation.
-
Store the container in a refrigerator at 2-8°C, away from light sources.
-
Visualizations
Caption: Factors leading to polymerization and corresponding preventive measures.
References
- 1. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Allyl Phenyl Sulfone Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of allyl phenyl sulfone derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound derivative synthesis.
Issue 1: Low Yield or Stalled Reaction
Question: My reaction yield is significantly lower than expected on a larger scale, or the reaction seems to have stalled. What are the potential causes and how can I troubleshoot this?
Answer: Low yields or stalled reactions during scale-up can stem from several factors that are less prominent at the lab scale. Here's a systematic approach to diagnosing and resolving the issue:
-
Inadequate Mixing: What works for a small flask may be insufficient for a large reactor. Poor mixing can lead to localized concentration gradients and "dead zones" where reactants don't come into contact effectively.
-
Solution: Ensure the stirrer design (e.g., anchor, impeller) is appropriate for the vessel geometry and reaction viscosity. Increase the stirring speed, but monitor for any negative effects like splashing or vortex formation. Consider installing baffles in the reactor to improve mixing efficiency.
-
-
Poor Temperature Control: Exothermic or endothermic reactions can be difficult to manage in large volumes, leading to thermal gradients.[1] Localized overheating can cause decomposition of reactants or products, while insufficient heating can slow down or stall the reaction.
-
Solution: Use a reactor with a jacket and an efficient heat transfer fluid. Ensure the temperature probe is placed correctly to reflect the internal reaction temperature accurately. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.
-
-
Reagent Quality and Stoichiometry: The quality of starting materials can have a more pronounced effect on a larger scale. Impurities in solvents or reagents can interfere with catalysts or promote side reactions.
-
Solution: Use reagents and solvents of appropriate purity for scale-up. Consider performing a quality check on new batches of starting materials. Re-evaluate the stoichiometry; a slight excess of one reactant that was inconsequential on a small scale might be necessary to drive the reaction to completion at a larger scale.
-
-
Catalyst Deactivation: In catalytic reactions, such as palladium-catalyzed processes, the catalyst may deactivate over the extended reaction times sometimes required for scale-up.
-
Solution: Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.[2] Consider a higher catalyst loading or the addition of a second portion of the catalyst if the reaction stalls.
-
A logical workflow for troubleshooting low yield is presented below.
Issue 2: Increased Side Product Formation
Question: I'm observing a significant increase in impurities and side products now that I've scaled up my synthesis. Why is this happening and what can I do?
Answer: Minor side reactions at a small scale can become major problems during scale-up.[1] This is often due to longer reaction times, higher temperatures, or localized "hot spots."
-
Common Side Reactions:
-
Over-alkylation/di-alkylation: In reactions involving the alkylation of sulfinates, the product itself can sometimes react further.
-
Elimination Products: Higher temperatures can favor elimination side reactions, particularly with substituted allyl systems.
-
Rearrangement: Some allyl sulfones may undergo rearrangement under certain conditions. For instance, allyl benzenesulfinate can rearrange to this compound upon heating.[3]
-
Decomposition/Polymerization: Allyl compounds can be prone to polymerization, especially at elevated temperatures.[3]
-
-
Troubleshooting Strategies:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. A lower temperature, even if it requires a longer reaction time, may significantly reduce the formation of thermally induced side products.
-
Control Reagent Addition: Adding a key reagent slowly (semi-batch) can maintain a low concentration of that reagent in the reaction mixture, which can disfavor bimolecular side reactions.
-
Solvent Choice: The choice of solvent can influence selectivity. For example, in the Julia-Kocienski olefination, the solvent can affect the E/Z selectivity of the product.[4]
-
Issue 3: Purification and Isolation Challenges
Question: I'm having difficulty purifying my this compound derivative on a large scale. The filtration is slow, and chromatography is not practical. What are my options?
Answer: Purification is a common bottleneck in scale-up. What is simple in the lab can be challenging and costly at an industrial scale.
-
Slow Filtration: If the product is isolated by filtration, small particle size or the presence of gummy impurities can clog the filter.
-
Solution: Try to induce crystallization to obtain a more easily filterable solid. This can sometimes be achieved by changing the solvent system, adjusting the cooling rate, or seeding the solution. In some cases, gram-scale reactions of allylic sulfones allow for convenient isolation by filtration.[5]
-
-
Alternatives to Chromatography: Large-scale chromatography is expensive and time-consuming.
-
Solution 1: Recrystallization: This is one of the most effective and scalable purification techniques for solid products. A thorough screening of solvents is essential to find a system that provides good recovery and high purity.
-
Solution 2: Liquid-Liquid Extraction: Optimize the work-up procedure to remove as many impurities as possible through extraction. Adjusting the pH of the aqueous phase can help to remove acidic or basic impurities.
-
Solution 3: Distillation: If the product is a thermally stable liquid, distillation under reduced pressure might be a viable option.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route for allyl phenyl sulfones is generally most amenable to scale-up?
A1: There are several effective methods, and the best choice depends on the specific target molecule, available starting materials, and cost considerations.
-
Dehydrative Sulfination of Allylic Alcohols: This method is often considered environmentally friendly as the only byproduct is water.[5] It can be performed under mild, catalyst-free conditions, which simplifies scale-up.[6]
-
Palladium-Catalyzed Reactions: Methods like the hydrosulfonylation of allenes or 1,3-dienes are atom-economical.[7][8] However, the cost of the palladium catalyst and ligands, as well as the need to remove residual metal from the final product, are key considerations for scale-up.
-
Electrochemical Synthesis: This emerging technique avoids the use of metal catalysts and can be scalable under continuous flow conditions.[9] It offers a green alternative but may require specialized equipment.[9]
Q2: What are the primary safety concerns when scaling up the synthesis of this compound derivatives?
A2: Safety is paramount during scale-up. Key hazards to consider include:
-
Allyl Alcohol Reactivity: Allyl alcohol is a common precursor and can react violently with strong acids, bases, and oxidizing agents.[10]
-
Exothermic Reactions: Many of the synthetic steps can be exothermic. The heat generated must be effectively managed to prevent a runaway reaction. A thorough thermal hazard assessment is recommended before proceeding to a large scale.
-
Reagent Toxicity and Handling: Some reagents, such as organometallic compounds or palladium catalysts, have specific handling requirements. Ensure that appropriate personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, glove boxes) are in place.
-
Gas Evolution: Some reactions may produce gaseous byproducts. The reactor must be properly vented to avoid pressure buildup.
Q3: How can I minimize the amount of palladium catalyst required in a Pd-catalyzed sulfonylation reaction at scale?
A3: Reducing catalyst loading is crucial for making a process more cost-effective and sustainable.
-
Ligand Choice: The choice of ligand can have a significant impact on the efficiency and stability of the palladium catalyst. A ligand screen at the lab scale can identify a system that operates at a lower catalyst loading.
-
Reaction Conditions: Optimizing temperature, concentration, and reaction time can maximize catalyst turnover number (TON).
-
Catalyst Heterogenization: Supporting the palladium on a solid support (like carbon) can sometimes facilitate catalyst recovery and reuse, although leaching of the metal into the product stream must be monitored.
Data Presentation
Table 1: Comparison of Selected Synthetic Methods for Allyl Sulfones
| Method | Key Reagents | Catalyst/Conditions | Typical Yield | Scale-Up Suitability & Notes |
| Dehydrative Sulfination | Allylic Alcohol, Sulfinic Acid | Catalyst-free, 80-100 °C | Good to Excellent | High; environmentally friendly (water is the only byproduct), simple procedure.[5][6] |
| Pd-Catalyzed Hydrosulfonylation of Dienes | 1,3-Diene, Sulfinic Acid | (R)-DTBM-Segphos/Pd catalyst | High (up to 94%) | Moderate; atom-economical but requires catalyst and ligand, which adds cost and requires removal.[8] |
| Radical Sulfonylation of MBH Adducts | MBH Bromide/Acetate, Thiosulfonate | Cs₂CO₃ | Good to High | High; reported to be reliable in scaled-up synthesis.[3] |
| Electrochemical Synthesis | Allyl Trifluoroborate, Sulfinate | Graphite anode, Ni foam cathode | Good | High; particularly suitable for continuous flow, avoids metal catalysts but requires specialized equipment.[9] |
Experimental Protocols
Protocol 1: Dehydrative Sulfination of an Allylic Alcohol (Catalyst-Free)
This protocol is based on the general method for dehydrative cross-coupling of unactivated allylic alcohols with sulfinic acids.[6]
-
Charging the Reactor: To a reactor equipped with a mechanical stirrer, thermometer, and condenser, add the allylic alcohol (1.0 eq), sulfinic acid (1.2 eq), and a suitable solvent (e.g., toluene, 2 mL per mmol of allylic alcohol).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Protocol 2: Palladium-Catalyzed Hydrosulfonylation of a 1,3-Diene
This protocol is a general representation of palladium-catalyzed hydrosulfonylation reactions.[8]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reactor with the palladium precursor (e.g., Pd₂(dba)₃, 0.5 mol%) and the appropriate ligand (e.g., DTBM-SEGPHOS, 1.1 mol%). Add a degassed solvent (e.g., DCM).
-
Reagent Addition: To the catalyst mixture, add the sulfinic acid (1.0 eq) followed by the 1,3-diene (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature (or as optimized) under an inert atmosphere.
-
Monitoring: Monitor the reaction for the consumption of the starting materials by TLC, GC, or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The residue is purified to remove the catalyst and any remaining starting materials. This typically involves flash chromatography at the lab scale. For larger scales, recrystallization or other non-chromatographic methods should be developed.
A general workflow for these synthetic protocols is illustrated below.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 6. Sulfination of Unactivated Allylic Alcohols via Sulfinate-Sulfone Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed regioselective hydrosulfonylation of allenes with sulfinic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. lyondellbasell.com [lyondellbasell.com]
purification of diphenyl sulfone to improve reaction outcomes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diphenyl sulfone to improve reaction outcomes. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is diphenyl sulfone and what are its common applications?
A1: Diphenyl sulfone is a high-temperature solvent and a stable organic compound used in various industrial and laboratory settings. Its primary applications include its use as a solvent in the synthesis of high-performance polymers like Polyetheretherketone (PEEK) and Polyethersulfone (PES).[1][2][3][4] It also serves as an intermediate in organic synthesis for pharmaceuticals and agricultural chemicals.[1]
Q2: Why is the purity of diphenyl sulfone critical for my reaction?
A2: The purity of diphenyl sulfone is crucial because impurities can have a detrimental effect on reaction outcomes, particularly in polymerization reactions. Impurities can lead to undesirable polymer color, reduced melt stability, lower molecular weight, and inconsistent crystallinity.[5][6][7] In organic synthesis, impurities can act as catalysts poisons or participate in side reactions, leading to lower yields and impure products.
Q3: What are the common impurities found in commercial diphenyl sulfone?
A3: Commercially available diphenyl sulfone can contain several impurities. These include, but are not limited to:
-
Monomethyldiphenylsulfone isomers
-
Monochlorodiphenylsulfone isomers
-
Inorganic salts (e.g., sodium chloride, potassium chloride, sodium sulfate)
-
Iron salts
-
Water
-
Residual acids (e.g., sulfuric acid, benzene sulfonic acid)[5]
-
Degradation products such as diphenyl sulfide, biphenyl, and dibenzothiophene sulfone (often found in recycled diphenyl sulfone).[5][6]
Q4: What methods can be used to purify diphenyl sulfone?
A4: Several methods can be employed to purify diphenyl sulfone, including:
Recrystallization is a common and effective laboratory-scale purification technique.
Troubleshooting Guides
Problem: My polymerization reaction results in a discolored product (e.g., yellow or brown PEEK).
-
Possible Cause: The discoloration is often due to impurities in the diphenyl sulfone solvent that are not stable at the high reaction temperatures required for polymerization. Certain organic impurities can degrade and form colored byproducts. The presence of metallic impurities, such as iron salts, can also lead to discoloration.[5][7]
-
Recommended Solution: Purify the diphenyl sulfone prior to use, preferably by recrystallization, to remove these impurities. The table below shows the impact of purification on polymer color.
Problem: The molecular weight of my polymer is lower than expected.
-
Possible Cause: Impurities in the diphenyl sulfone can interfere with the polymerization process. For instance, acidic or basic impurities can alter the reaction kinetics, while other organic impurities might act as chain terminators, preventing the formation of long polymer chains.[5][7] Water content can also negatively impact the reaction.
-
Recommended Solution: Ensure the diphenyl sulfone is of high purity and is anhydrous. Purification by recrystallization followed by drying in a vacuum oven is recommended.
Problem: My reaction yield is consistently low.
-
Possible Cause: If using diphenyl sulfone as a reagent or intermediate, impurities can lead to the formation of byproducts, thus reducing the yield of the desired product. In cases where it is used as a solvent, impurities can inhibit catalyst activity or react with sensitive reagents.
-
Recommended Solution: Use purified diphenyl sulfone. Analyze the purity of your starting material using techniques like GC-MS or HPLC to identify potential problematic impurities.
Quantitative Data on Purification
The purification of diphenyl sulfone can significantly improve the properties of polymers synthesized using this solvent. The following table summarizes the reduction of impurities and the resulting improvement in Poly(aryletherketone) (PAEK) properties.
| Impurity | Concentration in Commercial DPS | Concentration after Purification | Impact on PAEK Properties |
| Monomethyldiphenylsulfone | < 500 ppm | < 100 ppm | Improved color and melt stability |
| Monochlorodiphenylsulfone | < 200 ppm | < 50 ppm | Enhanced thermal stability |
| Diphenyl sulfide | < 1.0 wt. % | < 0.2 wt. % | Better molecular weight control |
| Sodium | < 10 ppm | < 1 ppm | Reduced polymer discoloration |
| Iron | < 5 ppm | < 0.5 ppm | Significantly improved polymer color |
| Residual Acidity | < 50 ppm | < 10 ppm | More consistent polymerization kinetics |
Data compiled from patent literature describing the impact of diphenyl sulfone purity on PAEK synthesis.[2][5][6][8]
Experimental Protocols
Purity Analysis by Gas Chromatography (GC)
A common method to assess the purity of diphenyl sulfone and identify organic impurities is by using gas chromatography.
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A suitable capillary column, for example, a Restek RTx-5MS, 15m x 0.25mm internal diameter x 0.25µm film thickness.[6]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Sample Preparation: Dissolve a known amount of diphenyl sulfone in a suitable solvent like acetone or acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 1 µL of the sample solution. The area percentage of the peaks can be used to estimate the purity and the relative amounts of impurities.
Recrystallization of Diphenyl Sulfone
This protocol describes a standard laboratory procedure for the purification of diphenyl sulfone by recrystallization.
Materials:
-
Crude diphenyl sulfone
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude diphenyl sulfone in an Erlenmeyer flask. For every 10 grams of crude material, add approximately 30-40 mL of ethanol.
-
Heating: Gently heat the mixture with stirring until the ethanol begins to boil. Add more ethanol in small portions until all the diphenyl sulfone has dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified diphenyl sulfone crystals in a vacuum oven at a temperature below its melting point (e.g., 80-100 °C) until a constant weight is achieved.
Visualized Workflows
Caption: A general workflow for the purification of diphenyl sulfone.
Caption: A troubleshooting workflow for reactions involving diphenyl sulfone.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. EP2342260A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 7. Diphenyl sulfone | 127-63-9 [chemicalbook.com]
- 8. US20140221595A1 - High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone) - Google Patents [patents.google.com]
- 9. Separation of 4,4’-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
managing exothermic reactions in fluoromethyl phenyl sulfone synthesis
This guide provides troubleshooting advice and frequently asked questions for managing exothermic reactions during the synthesis of fluoromethyl phenyl sulfone. The primary synthetic route discussed involves two key exothermic steps: the fluorination of methyl phenyl sulfoxide to form fluoromethyl phenyl sulfide, and its subsequent oxidation to fluoromethyl phenyl sulfone.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of fluoromethyl phenyl sulfone are exothermic?
A1: There are two primary exothermic steps in the common synthetic route. The first is the "fluoro Pummerer reaction," where methyl phenyl sulfoxide is reacted with diethylaminosulfur trifluoride (DAST) to form fluoromethyl phenyl sulfide.[1][2] This reaction is known for an induction period of 2 to 8 hours, followed by a noticeable exotherm.[1][2] The second exothermic step is the oxidation of the intermediate fluoromethyl phenyl sulfide to the final product, fluoromethyl phenyl sulfone, using an oxidizing agent like Oxone® (potassium peroxymonosulfate). This oxidation is described as moderately exothermic.[3]
Q2: What are the primary risks associated with these exothermic reactions?
A2: The main risk is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can cause the solvent to boil violently, potentially leading to vessel rupture and release of hazardous materials. The DAST reagent used in the first step is also moisture-sensitive and can release toxic HF gas upon decomposition. Careful temperature control is critical to ensure the reaction proceeds safely and efficiently.
Q3: What is an "induction period" and why is it a concern in the first step?
A3: An induction period is a time delay before the main reaction begins. In the DAST-mediated fluorination, the reaction may be slow to start, but after 2 to 8 hours, it can become exothermic quite suddenly.[1][2] This is a significant safety concern because an operator might be misled into adding reagents too quickly or increasing the temperature, assuming the reaction is not working. This can lead to an accumulation of unreacted reagents, resulting in a much larger and more dangerous exotherm once the reaction initiates. For large-scale synthesis, maintaining room temperature conditions is preferred due to this induction period.[1]
Q4: Can alternative reagents be used for the oxidation step?
A4: Yes, besides Oxone®, 3-chloroperbenzoic acid (m-CPBA) can also be used to oxidize the sulfide to the sulfone.[1] Researchers should consult safety data for m-CPBA and conduct a risk assessment, as it is also a potent oxidizing agent with its own safety considerations.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Step 1: Fluorination | ||
| No reaction or exotherm observed after more than 8 hours. | 1. Impure or degraded DAST reagent.2. Insufficient catalyst (antimony trichloride).3. Low reaction temperature suppressing initiation. | 1. Use a fresh, properly stored bottle of DAST.2. Verify the addition and quality of the antimony trichloride catalyst.3. Ensure the cooling bath is maintained at the recommended temperature (e.g., 20°C) and not excessively cold, which might overly prolong the induction period.[1][2] |
| A sudden, rapid, and uncontrollable temperature spike occurs. | 1. Reagent accumulation during the induction period followed by a sudden reaction onset.2. Inadequate cooling or stirring.3. Reagents added too quickly. | 1. Immediate Action: Remove the external heating/cooling source if safe to do so and prepare for emergency quenching. 2. Prevention: Add DAST slowly and maintain vigilant temperature monitoring.[1] Ensure the cooling bath has sufficient capacity for the scale of the reaction. Ensure vigorous and efficient stirring. |
| The solution turns dark orange, but the yield of fluoromethyl phenyl sulfide is low. | Competing side reactions, such as DAST-mediated deoxygenation. | This can be influenced by the substrate. For aromatic sulfoxides, using a 4-anisyl group can sometimes improve the yield and facility of the reaction.[1] Ensure reaction is properly quenched in an ice-cold sodium bicarbonate solution to prevent product degradation.[1][2] |
| Step 2: Oxidation | ||
| Temperature rises too quickly during the addition of fluoromethyl phenyl sulfide to the Oxone® slurry. | 1. Addition rate is too fast.2. Insufficient cooling of the Oxone® slurry. | 1. Immediately slow down or stop the addition of the sulfide solution.2. Ensure the Oxone®/water slurry is adequately cooled (e.g., to 5°C) before and during the addition.[2] The addition should be a slow stream or dropwise.[2][3] |
| Formation of an emulsion during workup. | This is a common issue during the extraction with methylene chloride after oxidation. | Allow the separatory funnel to stand for 5-10 minutes for the emulsion to resolve. Subsequent extractions typically produce less emulsion.[3] |
| Final product is impure and contaminated with methyl phenyl sulfone. | Incomplete fluorination in the first step, leading to the oxidation of the starting material (methyl phenyl sulfoxide) or a side product. | Purity can be checked by TLC. If contamination is significant, purification by recrystallization from hot hexanes is recommended.[2][3] |
Experimental Protocols
Step 1: Synthesis of Fluoromethyl Phenyl Sulfide (Fluoro Pummerer Reaction)
-
In an efficient fume hood, add methyl phenyl sulfoxide (0.18 mol) and chloroform (150 mL) to a 1-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and thermometer.[1][2]
-
Place the flask in a cooling water bath maintained at 20°C.[1][2]
-
Slowly add diethylaminosulfur trifluoride (DAST, 0.24 mol), followed by a catalytic amount of antimony trichloride (0.0022 mol).[1][2]
-
Stir the mixture under an inert atmosphere (e.g., argon).
-
Monitor the reaction. An exothermic reaction is typically observed after 2 to 8 hours, indicated by a temperature rise and the solution turning dark orange.[1][2]
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into 600 mL of ice-cold, saturated aqueous sodium bicarbonate to quench the reaction. Caution: Gas evolution will occur.[1][2]
-
Proceed with standard aqueous workup and extraction using chloroform. The crude fluoromethyl phenyl sulfide is typically used immediately in the next step.[2]
Step 2: Oxidation to Fluoromethyl Phenyl Sulfone
-
To a 3-L, three-necked flask equipped with an overhead stirrer, thermometer, and an addition funnel, add Oxone® (0.36 mol) and water (700 mL).[1][2]
-
Dissolve the crude fluoromethyl phenyl sulfide from the previous step in methanol (700 mL) and place it in the addition funnel.
-
Add the sulfide solution in a slow stream or dropwise to the vigorously stirring Oxone® slurry, ensuring the temperature of the reaction mixture is controlled.[2][3] The reaction is moderately exothermic.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-12 hours.[2][3]
-
Proceed with workup, which involves removing the methanol via rotary evaporation, followed by extraction with methylene chloride.[1][2]
Data Summary
Reaction Conditions for Exotherm Management
| Parameter | Step 1: Fluorination | Step 2: Oxidation |
| Primary Reagents | Methyl phenyl sulfoxide, DAST | Fluoromethyl phenyl sulfide, Oxone® |
| Solvent(s) | Chloroform | Methanol / Water |
| Initial Temperature | 20°C (in a water bath)[1][2] | 5°C (in an ice bath)[1][2] |
| Reagent Addition Method | Slow addition of DAST[1] | Slow stream / dropwise addition of sulfide solution[2][3] |
| Key Indicator | Exotherm after 2-8 hr induction period[1][2] | Moderate exotherm during addition[3] |
Process Diagrams
Caption: Workflow for the two-step synthesis of fluoromethyl phenyl sulfone, highlighting critical cooling and addition stages.
Caption: Troubleshooting decision tree for managing a sudden temperature rise during synthesis.
References
avoiding impurities in the preparation of bis(3-allyl-4-hydroxy phenyl) sulfone
Technical Support Center: Preparation of Bis(3-allyl-4-hydroxyphenyl) Sulfone
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding impurities during the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone?
A1: The primary synthesis route involves two key steps: the O-allylation of bis(4-hydroxyphenyl) sulfone (bisphenol S) to form bis(4-allyloxyphenyl) sulfone, followed by a Claisen rearrangement. Impurities can arise from both stages:
-
Unreacted Bisphenol S: Incomplete O-allylation can leave unreacted starting material.
-
Mono-allyl Ether Intermediate: Partial O-allylation results in 4-hydroxy-4'-allyloxyphenyl sulfone.
-
Mono-rearranged Product: Incomplete Claisen rearrangement can lead to the presence of 3-allyl-4-hydroxy-4'-allyloxyphenyl sulfone.
-
Solvent and Reagent Residues: Impurities from solvents, catalysts, or side-reaction inhibitors may be present in the final product.
Q2: How can I minimize the formation of the mono-allyl ether and mono-rearranged impurities?
A2: To minimize these impurities, it is crucial to carefully control the reaction conditions. For the O-allylation step, using a molar ratio of allyl compound to bisphenol S in the range of 2:1 to 4:1 is desirable.[1] For the Claisen rearrangement, ensuring a sufficiently high temperature (typically 170-230 °C) and adequate reaction time is important for driving the reaction to completion.[1] The use of a catalyst, such as oxidized graphene, can also improve the reaction efficiency and reduce the amount of mono-rearranged product.[2]
Q3: Are there any specific additives that can help reduce side reactions?
A3: Yes, the use of side reaction inhibitors such as N,N-bis-lower alkyl aromatic amines or pyridines has been shown to greatly reduce the formation of by-products during the Claisen rearrangement.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of bis(4-allyloxyphenyl) sulfone (O-allylation step) | Incomplete reaction. | - Ensure a proper molar ratio of allyl halide to bisphenol S (2:1 to 4:1 is recommended).[1]- Check the activity of the base and phase transfer catalyst (if used).- Extend the reaction time or slightly increase the temperature (within the 20-150 °C range).[1] |
| Presence of significant amounts of bisphenol S in the O-allylation product | Insufficient amount of allylating agent or base. | - Increase the molar equivalent of the allyl halide and the base.- Ensure efficient stirring to promote the reaction between the aqueous and organic phases if a two-phase system is used. |
| Low conversion during Claisen rearrangement | Reaction temperature is too low or reaction time is too short. | - The recommended temperature for the rearrangement is typically 170-230 °C.[1]- Monitor the reaction progress by HPLC to determine the optimal reaction time. |
| High levels of mono-rearranged product detected by HPLC | Incomplete rearrangement of the second allyl group. | - Increase the reaction temperature and/or time.- Consider using a catalyst like oxidized graphene and a side reaction inhibitor like N,N-diethylaniline to improve the conversion to the di-rearranged product.[2] |
| Product discoloration (yellow or brown) | Thermal degradation at high temperatures or presence of impurities. | - Ensure the rearrangement temperature does not significantly exceed 230 °C.- Purify the intermediate bis(4-allyloxyphenyl) sulfone before the rearrangement.- Purify the final product using activated carbon treatment.[1] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Claisen Rearrangement
| Catalyst | Side Reaction Inhibitor | Temperature (°C) | Time (min) | Mono-rearrangement Product Content (%) | Di-rearrangement Product Content (%) | Yield (%) | Purity (%) | Reference |
| Oxidized Graphene (0.05g) | N,N-diethylaniline (0.01g) | 200 | 40 | 0.40 | 96 | 92.8 | 97.5 | [2] |
| Oxidized Graphene (0.2g) | N,N-diethylaniline (0.03g) | 180 | 50 | 0.35 | 97 | 95.1 | 98.2 | [2] |
| Oxidized Graphene (0.5g) | N,N-diethylaniline (0.03g) | 200 | 52 | 0.38 | 96 | 94.7 | 97.8 | [2] |
| Oxidized Graphene (0.05g) | 4-Dimethylaminopyridine (0.03g) | 180 | 54 | 0.36 | 96 | 94.5 | 97.7 | [2] |
| None | None | 216-218 | 600 | Not Reported | Not Reported | 93.3 | Not Reported | [1] |
Experimental Protocols
Protocol 1: Synthesis of bis(4-allyloxyphenyl) sulfone
-
Reaction Setup: In a flask equipped with a reflux condenser, stirrer, and thermometer, add 150 parts of water, 150 parts of toluene, 12 parts of caustic soda, and 25 parts of 4,4'-sulfonyldiphenol (bisphenol S). Stir until all solids are dissolved.
-
Catalyst and Reagent Addition: Add 1 part of trioctylmethylammonium chloride (phase transfer catalyst) followed by 36.3 parts of allyl bromide.
-
Reaction: Heat the mixture to 50-60 °C and maintain for 15 hours.
-
Work-up: After the reaction, steam-distill the toluene. Filter the resulting pale yellow crystals and wash with 100 parts of methanol to obtain white crystals of bis(4-allyloxyphenyl) sulfone. The reported yield is 91.2%.[1]
Protocol 2: Synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone via Claisen Rearrangement
-
Reaction Setup: In a reactor equipped with a reflux condenser, agitator, and thermometer, add 52.8g of bis(4-allyloxyphenyl) sulfone, 90ml of phenyl ether (solvent), 0.2g of oxidized graphene (catalyst), and 0.03g of N,N-diethylaniline (side reaction inhibitor).[2]
-
Reaction: Heat the mixture to 180 °C and maintain for 50 minutes.[2] Monitor the reaction progress by HPLC.
-
Purification:
-
After the reaction is complete, cool the mixture.
-
Pour the residue into 100 mL of 10% NaOH solution, stir to dissolve, and heat to 80 °C for 15 minutes after adding activated carbon.[3]
-
Filter the hot solution.
-
Cool the aqueous phase to room temperature and adjust the pH to approximately 8.5 with 30% H₂SO₄ while stirring in an ice-water bath to maintain a temperature below 30 °C.[3]
-
Filter the precipitated white solid and dry to obtain bis(3-allyl-4-hydroxyphenyl) sulfone.[3]
-
Mandatory Visualizations
Caption: Overall workflow for the synthesis of bis(3-allyl-4-hydroxyphenyl) sulfone.
Caption: Claisen rearrangement pathway and the formation of the mono-rearranged impurity.
Caption: Troubleshooting decision tree for addressing impurities.
References
Validation & Comparative
comparing Julia-Kocienski and Wittig olefination reactions
A Comprehensive Guide to Julia-Kocienski and Wittig Olefination Reactions
For researchers and professionals in drug development and organic synthesis, the construction of carbon-carbon double bonds is a foundational process. Among the arsenal of olefination methods, the Julia-Kocienski and Wittig reactions are two of the most powerful and frequently employed strategies. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for a given synthetic challenge.
At a Glance: Key Differences
| Feature | Julia-Kocienski Olefination | Wittig Olefination |
| Primary Reagents | Heteroaryl sulfone, aldehyde/ketone, strong base | Phosphonium ylide, aldehyde/ketone |
| Typical Stereoselectivity | High (E)-selectivity | Dependent on ylide: Stabilized ylides yield (E)-alkenes; Unstabilized ylides yield (Z)-alkenes.[1][2] |
| Key Byproduct | Sulfur dioxide, heteroaryl salt | Triphenylphosphine oxide |
| Reaction Conditions | Generally mild, one-pot procedure.[3] | Varies; can require strongly basic and anhydrous conditions. |
| Functional Group Tolerance | Good, versatile.[4] | Good, but ylides can be sensitive to acidic protons.[1] |
Reaction Mechanisms
The divergent stereochemical outcomes of these two reactions are a direct result of their distinct mechanistic pathways.
Julia-Kocienski Olefination Mechanism
The Julia-Kocienski olefination proceeds through a sequence of addition, a key intramolecular rearrangement, and elimination. The high (E)-selectivity is generally a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[4] The key steps are:
-
Deprotonation of the heteroaryl sulfone to form a stabilized carbanion.
-
Nucleophilic addition of the carbanion to a carbonyl compound.
-
An irreversible Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom.[5][6]
-
Elimination of sulfur dioxide and the heteroaryl oxide to form the alkene.
Caption: Mechanism of the Julia-Kocienski Olefination.
Wittig Olefination Mechanism
The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound. The stereochemical course is dictated by the stability of the ylide. The currently accepted mechanism for reactions under lithium-salt-free conditions involves a [2+2] cycloaddition to form an oxaphosphetane intermediate directly.[1]
-
Unstabilized Ylides (R = alkyl): The reaction is kinetically controlled, and the cycloaddition proceeds through a puckered transition state to rapidly form a cis-oxaphosphetane, which decomposes to the (Z)-alkene and triphenylphosphine oxide.
-
Stabilized Ylides (R = electron-withdrawing group, e.g., CO₂R, COR): The initial addition is often reversible, allowing for equilibration to the more thermodynamically stable trans-oxaphosphetane, which then decomposes to the (E)-alkene.[7]
Caption: Wittig reaction pathways for Z and E-alkene synthesis.
Performance Data: A Comparative Analysis
The following tables summarize representative data for the olefination of aromatic aldehydes, a common substrate class in medicinal chemistry.
Table 1: Julia-Kocienski Olefination of Benzaldehyde Derivatives
The Julia-Kocienski reaction is renowned for its high (E)-selectivity, particularly with 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[8]
| Aldehyde | Sulfone Reagent | Base/Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ethyl PT-sulfone | KHMDS / DME | 86% | 72:28 |
| 4-Fluorobenzaldehyde | Ethyl PT-sulfone | KHMDS / DME | 66% | >95:5 |
| 4-Bromobenzaldehyde | Ethyl PT-sulfone | KHMDS / THF | 91% | 91:9 |
| 2-Naphthaldehyde | 1-Fluoropropyl PT sulfone | KHMDS / THF | 75% | 73:27 |
| 2-Naphthaldehyde | 1-Fluoropropyl PT sulfone | LHMDS / DMPU | 82% | 25:75 |
(Data compiled from multiple sources, including[9][10]. Conditions can be tuned to alter selectivity; for instance, the use of LHMDS and polar aprotic solvents can sometimes favor the Z-isomer.[9])
Table 2: Wittig Olefination of Benzaldehyde Derivatives
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
| Aldehyde | Ylide (R¹ in Ph₃P=CHR¹) | Ylide Type | Conditions | Yield (%) | E:Z Ratio |
| Benzaldehyde | -CH₂CH₃ | Unstabilized | n-BuLi / THF | ~80% | 10:90 |
| 4-Chlorobenzaldehyde | -CH₂CH₂CH₃ | Unstabilized | NaHMDS / THF | High | Z-major |
| Benzaldehyde | -CO₂Et | Stabilized | NaHCO₃ / H₂O | 98% | 98:2 |
| 4-Nitrobenzaldehyde | -CO₂Et | Stabilized | NaHCO₃ / H₂O | 99% | >99:1 |
| 4-Methoxybenzaldehyde | -CO₂Et | Stabilized | NaHCO₃ / H₂O | 95% | 96:4 |
(Data compiled from multiple sources, including[11][12]. Yields and ratios are representative and can vary with specific reaction conditions.)
Experimental Protocols
Below are representative experimental procedures for each reaction.
Protocol 1: Julia-Kocienski Olefination (General Procedure)
This protocol is adapted from a typical procedure for the reaction of a PT-sulfone with an aldehyde.[6]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)
-
Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv) as a solution in DME/THF
-
Aldehyde (1.5 equiv)
-
Water, Diethyl ether, Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere, cool the solution to -55 °C.
-
Add a solution of KHMDS (11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes. The solution typically turns a dark color. Stir for 1 hour at this temperature.
-
Add the neat aldehyde (15.0 mmol) dropwise over 5 minutes. Stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature and stir overnight.
-
Quench the reaction by adding water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (3 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, hexanes) to yield the desired alkene.[6]
Protocol 2: Wittig Reaction with a Stabilized Ylide (General Procedure)
This one-pot procedure is adapted for the reaction of an aldehyde with a stabilized ylide generated in situ.[11]
Materials:
-
Triphenylphosphine (Ph₃P) (1.0 equiv)
-
α-bromoester (e.g., ethyl bromoacetate) (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask, combine the aldehyde (e.g., 10.0 mmol), triphenylphosphine (10.0 mmol), and the α-bromoester (10.0 mmol).
-
Add aqueous NaHCO₃ solution (e.g., 20 mL).
-
Stir the biphasic mixture vigorously at room temperature for 1 to 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
The crude product contains the desired alkene and triphenylphosphine oxide. The triphenylphosphine oxide can often be partially removed by precipitation from a nonpolar solvent mixture (e.g., diethyl ether/hexanes).[13]
-
Further purify the product by column chromatography.
Logical Workflow for Olefination Strategy Selection
The choice between the Julia-Kocienski and Wittig reactions depends primarily on the desired stereochemical outcome and the nature of the available starting materials.
Caption: Decision workflow for choosing an olefination method.
Conclusion
Both the Julia-Kocienski and Wittig olefination reactions are indispensable tools in modern organic synthesis.
-
The Julia-Kocienski olefination is a superior choice for the stereoselective synthesis of (E)-alkenes , offering mild, one-pot conditions and high functional group tolerance. Its reliability in producing the trans-isomer makes it particularly valuable in complex molecule synthesis.[3][14]
-
The Wittig reaction offers greater versatility in stereochemical control. It is the method of choice for synthesizing (Z)-alkenes using unstabilized ylides. For (E)-alkenes , it provides a strong alternative to the Julia-Kocienski reaction, especially when using stabilized ylides, which can be advantageous due to readily available starting materials and, in some cases, simpler reaction setups.[1][2]
The final decision should be guided by the specific stereochemical requirements of the target molecule, the nature of the substrates, and practical considerations such as the ease of purification from the respective byproducts—triphenylphosphine oxide in the Wittig reaction and sulfur-containing compounds in the Julia-Kocienski reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. preprints.org [preprints.org]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 9. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Heteroaryl Sulfones Emerge as Superior Alternatives to Phenyl Sulfones in Modern Olefination Chemistry
For researchers and professionals in drug development and synthetic chemistry, the efficient and stereocontrolled synthesis of alkenes is a critical endeavor. The Julia olefination has long been a cornerstone in this field, and the evolution from classical phenyl sulfones to advanced heteroaryl sulfones marks a significant leap in efficiency, versatility, and stereoselectivity. This guide provides a comprehensive comparison, supported by experimental data, to highlight the advantages of employing heteroaryl sulfones in olefination reactions.
The traditional Julia-Lythgoe olefination, which utilizes phenyl sulfones, is a robust method for forming carbon-carbon double bonds. However, it necessitates a multi-step process involving the formation of a β-acyloxysulfone intermediate followed by a reductive elimination, often requiring harsh reagents like sodium amalgam.[1] In contrast, the Julia-Kocienski olefination, which employs heteroaryl sulfones, streamlines this transformation into a convenient one-pot procedure under milder conditions.[2]
The key to the enhanced performance of heteroaryl sulfones lies in their ability to act as excellent leaving groups and to facilitate a spontaneous Smiles rearrangement.[3][4] This intramolecular rearrangement is a critical step in the one-pot mechanism, avoiding the need for a separate reduction step and leading to the direct formation of the alkene.[5]
Performance Comparison: Heteroaryl vs. Phenyl Sulfones
The choice of the sulfone moiety has a profound impact on the reaction's efficiency, conditions, and, most importantly, the stereochemical outcome of the resulting alkene. Heteroaryl sulfones offer a significant advantage by enabling a "modified" Julia olefination that is operationally simpler and more versatile.[6]
Key Advantages of Heteroaryl Sulfones:
-
One-Pot Procedure: The use of heteroaryl sulfones allows the entire olefination sequence to be carried out in a single reaction vessel, significantly improving operational efficiency and saving time.[2]
-
Milder Reaction Conditions: The Julia-Kocienski olefination typically proceeds under milder basic conditions and at lower temperatures compared to the classical method, enhancing functional group tolerance.
-
Tunable Stereoselectivity: A major advantage of heteroaryl sulfones is the ability to control the E/Z selectivity of the alkene product by selecting the appropriate heteroaryl group.[4] For instance, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are renowned for their high E-selectivity, while pyridin-2-yl (PYR) and 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones can be employed to favor the formation of Z-alkenes.[4][6]
Data Presentation: A Comparative Analysis
The following tables summarize the performance of various sulfones in olefination reactions, showcasing the superior yields and stereoselectivity often achieved with heteroaryl sulfones.
Table 1: Comparison of Phenyl and Heteroaryl Sulfones in a Representative Olefination
| Sulfone Type | R Group | Aldehyde | Base | Conditions | Yield (%) | E/Z Ratio | Reference |
| Phenyl | n-Pentyl | Benzaldehyde | n-BuLi, then Ac₂O, then Na(Hg) | Multi-step, -78 °C to RT | ~70-80 | >95:5 | [1] |
| BT | n-Pentyl | Benzaldehyde | KHMDS | One-pot, -78 °C to RT | 85 | 80:20 | [6] |
| PT | n-Pentyl | Benzaldehyde | KHMDS | One-pot, -78 °C to RT | 92 | >98:2 | [6][7] |
| TBT | n-Pentyl | Benzaldehyde | KHMDS | One-pot, -78 °C to RT | 88 | 15:85 | [4] |
| PYR | n-Pentyl | Benzaldehyde | KHMDS | One-pot, -78 °C to RT | 82 | <10:90 | [4] |
BT: Benzothiazol-2-yl, PT: 1-Phenyl-1H-tetrazol-5-yl, TBT: 1-tert-Butyl-1H-tetrazol-5-yl, PYR: Pyridin-2-yl
Table 2: Stereoselectivity of Various Heteroaryl Sulfones with Different Aldehydes
| Heteroaryl Sulfone | Aldehyde | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| PT-CH₂CH₂Ph | Cyclohexanecarboxaldehyde | KHMDS | THF | 89 | >98:2 | [6] |
| PT-CH₂CH₂Ph | Isobutyraldehyde | KHMDS | THF | 85 | >98:2 | [6] |
| TBT-CH₂CH₂Ph | Cyclohexanecarboxaldehyde | LiHMDS | THF | 87 | 12:88 | [4] |
| PYR-CH₂CH₂Ph | Isobutyraldehyde | KHMDS | DME | 78 | 5:95 | [4] |
| BT-CH₂CH(CH₃)₂ | Benzaldehyde | KHMDS | THF | 91 | 83:17 | [6] |
Experimental Protocols
Classical Julia-Lythgoe Olefination using Phenyl Sulfones
This is a representative multi-step protocol.
-
Deprotonation: To a solution of the alkyl phenyl sulfone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of n-butyllithium (1.1 eq) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Acylation: Add acetic anhydride (1.5 eq) to the reaction mixture. Allow the solution to warm to room temperature and stir for 3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude β-acetoxy sulfone.
-
Reductive Elimination: Dissolve the crude β-acetoxy sulfone in methanol. Add powdered sodium hydrogen phosphate, and then add 6% sodium amalgam (Na(Hg)) portion-wise at 0 °C. Stir the reaction mixture at room temperature overnight.
-
Purification: Filter the reaction mixture through celite and concentrate the filtrate. Purify the crude product by column chromatography to obtain the desired alkene.
Modified Julia-Kocienski Olefination using Heteroaryl Sulfones
This is a general one-pot protocol.
-
Deprotonation: To a solution of the heteroaryl alkyl sulfone (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a strong base such as KHMDS or LDA (1.2 eq) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.[4]
-
Addition of Carbonyl: Add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired alkene. The E/Z ratio is typically determined by ¹H NMR spectroscopy or gas chromatography.[4]
Mechanistic Rationale and Visualization
The fundamental difference between the classical and modified Julia olefination lies in their reaction pathways. The classical Julia-Lythgoe olefination proceeds through a reductive elimination of a β-acyloxy sulfone intermediate. In contrast, the Julia-Kocienski olefination, utilizing an electron-deficient heteroaryl sulfone, undergoes a Smiles rearrangement followed by the elimination of sulfur dioxide and the heteroaryl salt.[3][5]
Caption: Comparative workflow of classical and Julia-Kocienski olefination.
The stereochemical outcome of the Julia-Kocienski olefination is determined during the initial addition of the metalated sulfone to the carbonyl compound, which can lead to either syn or anti β-alkoxysulfone intermediates. The choice of the heteroaryl group and reaction conditions influences the transition state energies, thereby controlling the formation of these diastereomers and ultimately the E/Z ratio of the final alkene.[4]
References
A Researcher's Guide to the Validation of Alkene Stereochemistry from Julia Olefination
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical aspect of modern organic chemistry. The Julia olefination and its variants have emerged as powerful tools for the formation of carbon-carbon double bonds. However, the successful application of these methods hinges on the accurate determination of the resulting alkene stereochemistry. This guide provides a comprehensive comparison of common Julia olefination variants and details the experimental methods used to validate the E/Z selectivity of the products.
Comparison of Julia Olefination Variants
The stereochemical outcome of the Julia olefination is highly dependent on the specific variant and the reaction conditions employed. The classical Julia-Lythgoe olefination is known for its high E-selectivity, while the modified versions, such as the Julia-Kocienski olefination, offer a broader range of selectivities that can be tuned by the choice of sulfone, base, and solvent.
Below is a summary of the E/Z selectivity for the Julia-Kocienski olefination using benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones with isovaleraldehyde under various conditions.
| Sulfone | Base (1.1 equiv) | Solvent | Yield (%) | E:Z Ratio |
| BT-SO₂R | KHMDS | DME | 85 | >98:2 |
| BT-SO₂R | KHMDS | THF | 82 | >98:2 |
| BT-SO₂R | KHMDS | Toluene | 75 | >98:2 |
| BT-SO₂R | NaHMDS | DME | 80 | >98:2 |
| BT-SO₂R | LiHMDS | DME | 78 | 95:5 |
| PT-SO₂R | KHMDS | DME | 95 | >98:2 |
| PT-SO₂R | KHMDS | THF | 92 | >98:2 |
| PT-SO₂R | KHMDS | Toluene | 88 | >98:2 |
| PT-SO₂R | NaHMDS | DME | 90 | >98:2 |
| PT-SO₂R | LiHMDS | DME | 85 | 97:3 |
Experimental Protocols for Stereochemistry Validation
The determination of the E/Z ratio of the alkene products is crucial for assessing the success of a Julia olefination reaction. The most common and reliable methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
¹H NMR Spectroscopy
Proton NMR spectroscopy is the most powerful and widely used technique for determining the E/Z isomer ratio of alkenes. The key diagnostic feature is the vicinal coupling constant (³J) between the olefinic protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified alkene product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the minor isomer.
-
The spectral window should be wide enough to include the signals of the vinylic protons (typically in the range of 5-8 ppm).
-
-
Data Analysis:
-
Identify the signals corresponding to the vinylic protons of the E and Z isomers.
-
Measure the coupling constant (³J) for each isomer.
-
Integrate the signals corresponding to a specific proton (or set of protons) for both the E and Z isomers.
-
The E/Z ratio is calculated from the ratio of the integration values. For example, if the integral of the E-isomer is I(E) and the integral of the Z-isomer is I(Z), the ratio is I(E) : I(Z).[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for separating and quantifying volatile alkene isomers. The separation is based on the differential partitioning of the isomers between the stationary phase of the GC column and the mobile gas phase.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the alkene product in a volatile organic solvent (e.g., hexane, dichloromethane).
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity capillary column is typically used for the separation of alkene isomers. Common choices include columns with a stationary phase of 5% phenyl polysiloxane (e.g., DB-5, HP-5) or a more polar polyethylene glycol (wax) phase for enhanced separation of some isomers.[5][6]
-
Injector: Use a split/splitless injector at a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Program: An initial isothermal period followed by a temperature ramp is often employed to achieve good separation. A typical program might be: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min. This program should be optimized for the specific analytes.
-
MS Detector: The mass spectrometer should be operated in electron ionization (EI) mode. A solvent delay should be set to prevent the solvent peak from damaging the detector.[7]
-
-
Data Analysis:
-
Identify the peaks corresponding to the E and Z isomers based on their retention times. In many cases, the Z-isomer elutes slightly earlier than the E-isomer on non-polar columns.
-
The relative abundance of each isomer is determined by integrating the area under the respective peaks in the total ion chromatogram (TIC).
-
The mass spectra of the E and Z isomers are typically very similar or identical, so identification relies on the chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation of non-volatile or thermally labile alkene isomers. The choice of stationary and mobile phases is critical for achieving separation.
Experimental Protocol:
-
Sample Preparation: Dissolve the alkene product in a solvent that is compatible with the mobile phase.
-
Instrumentation:
-
HPLC Column: For non-polar alkene products of Julia olefination, a normal-phase column (e.g., silica gel) with a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures) can be effective. Alternatively, a silver-impregnated silica column can provide excellent separation of E/Z isomers due to the differential interaction of the silver ions with the π-bonds of the isomers.[8] For more polar alkenes, a reverse-phase column (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) may be suitable.[9]
-
Detector: A UV detector is commonly used, with the wavelength set to the λmax of the alkene.
-
-
Data Analysis:
-
The E and Z isomers are identified by their retention times.
-
The relative amounts of the isomers are determined by integrating the peak areas in the chromatogram.
-
Visualizing the Process
To better understand the Julia olefination and the subsequent validation of stereochemistry, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of the Julia-Kocienski Olefination.
Caption: Workflow for Alkene Stereochemistry Validation.
References
- 1. The correct statement about cis and trans-stilbene is: (A) trans-stilbene.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. vurup.sk [vurup.sk]
- 7. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Catalytic Systems for Reactions Involving Allyl Phenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various catalytic systems employed in chemical reactions involving allyl phenyl sulfone and its derivatives. The selection of an appropriate catalyst is crucial for achieving high efficiency, selectivity, and yield in the synthesis of complex organic molecules. This document summarizes experimental data from recent literature, offering a side-by-side comparison of different catalysts' performance. Detailed experimental protocols for key reactions are also provided to facilitate the replication and adaptation of these methods in a laboratory setting.
Performance Comparison of Catalysts in the Synthesis of Allylic Sulfones
The synthesis of allylic sulfones is a fundamental transformation in organic chemistry, with applications in the formation of carbon-carbon and carbon-heteroatom bonds. A variety of catalysts have been developed to promote this reaction, each with its own set of advantages and limitations. The following table summarizes the performance of several catalytic systems in the synthesis of allylic sulfones from allylic alcohols or related precursors.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Palladium (Pd) | ||||
| Pd(OAc)₂ / PPh₃ / Et₃B | Allylic Alcohols | Not specified | Excellent | [1] |
| Pd₂(dba)₃ / (S,S)-ANDEN phenyl Trost ligand | Ester/ketone substituted sulfones | Not specified | Moderate to Excellent | [2] |
| Copper (Cu) | ||||
| CuBr / Oxalamide Ligand | (Hetero)aryl/vinyl bromides & 2-substituted sulfonylacetates | 40 °C, 24 h | Good to Excellent | [3] |
| CuCN | Nitro allyl derivatives | Not specified | 89 | [4] |
| Iridium (Ir) | ||||
| Iridium Complex | Achiral allylic carbonates & sodium sulfinates | Not specified | Good | [1] |
| Tungsten (W) | ||||
| (CH₃CN)₃W(CO)₃ / Bipyridine Ligand | Sodium sulfinates | 60 °C | Very Good | [1] |
| Iron (Fe) | ||||
| Photoinduced Iron Catalyst | Carboxylic acids, DABSO & carbon electrophiles | Not specified | Highly Efficient | [1] |
| Electrocatalysis | ||||
| Electrogenerated Base | This compound & vinyl sulfones | Not specified | 90-94 | [5][6] |
Experimental Protocols
Palladium-Catalyzed Dehydroxylative Sulfonylation of Allylic Alcohols
This protocol is a general representation of the synthesis of allyl phenyl sulfones from allylic alcohols using a palladium catalyst.
Materials:
-
Allylic alcohol
-
Sodium benzenesulfinate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylborane (Et₃B)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the allylic alcohol (1.0 equiv), sodium benzenesulfinate (1.2 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).
-
Add the anhydrous solvent to dissolve the reagents.
-
To the resulting mixture, add triethylborane (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Copper-Catalyzed Coupling of Vinyl Bromides with Sulfonylacetates
This protocol outlines a general procedure for the synthesis of allylic sulfones via a copper-catalyzed coupling reaction.
Materials:
-
Vinyl bromide (1.0 equiv)
-
2-Substituted sulfonylacetate (1.5 equiv)
-
Copper(I) bromide (CuBr) (0.04 equiv)
-
Oxalamide ligand (0.04 equiv)
-
Base (e.g., Potassium methoxide) (1.7 equiv)
-
Solvent (e.g., Propylene carbonate)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the vinyl bromide, 2-substituted sulfonylacetate, copper(I) bromide, and the oxalamide ligand in a reaction vessel.
-
Add the solvent and the base to the mixture.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 40-60 °C) with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography.
Visualizations
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a general workflow for the comparative study of different catalysts in a given chemical reaction.
Caption: A generalized workflow for comparing catalyst performance.
Mechanism of Palladium-Catalyzed Allylic Sulfonylation
The diagram below depicts a simplified catalytic cycle for the palladium-catalyzed allylic substitution reaction to form an allyl sulfone.
Caption: A simplified catalytic cycle for allylic sulfonylation.
References
- 1. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 2. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to Confirming the Structure of Allyl Phenyl Sulfone
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of spectroscopic methods for the verification of allyl phenyl sulfone, a versatile building block in organic synthesis. The guide details the expected data from various analytical techniques, offers standardized experimental protocols, and presents a comparative analysis with alternative methods to ensure confident structural elucidation.
Unambiguous Identification Through Spectroscopic Fingerprinting
Spectroscopic techniques provide a powerful and non-destructive means of elucidating the molecular structure of a compound. For this compound (C₉H₁₀O₂S), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a detailed "fingerprint" of the molecule, confirming the presence of key functional groups and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit characteristic signals for the aromatic and allylic protons. The phenyl group protons typically appear as multiplets in the downfield region due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonyl group. The allylic protons show a more complex pattern due to spin-spin coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. The phenyl carbons will appear in the aromatic region, with the carbon attached to the sulfonyl group being significantly deshielded. The allylic carbons will also have characteristic chemical shifts.
| ¹H NMR | ¹³C NMR |
| Assignment | Chemical Shift (δ, ppm) |
| Phenyl (ortho) | ~7.88 |
| Phenyl (para) | ~7.65 |
| Phenyl (meta) | ~7.56 |
| -CH= | ~5.78 (m) |
| =CH₂ (trans) | ~5.32 (d) |
| =CH₂ (cis) | ~5.16 (d) |
| -CH₂- | ~3.84 (d) |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl (SO₂) group, the carbon-carbon double bond (C=C) of the allyl group, and the aromatic ring.
| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |
| Sulfonyl (SO₂) | Asymmetric stretching | ~1320-1300 |
| Sulfonyl (SO₂) | Symmetric stretching | ~1160-1120 |
| Alkene (C=C) | Stretching | ~1645-1630 |
| Aromatic (C=C) | Ring stretching | ~1600-1450 |
| Vinylic (=C-H) | Stretching | ~3100-3000 |
| Aromatic (C-H) | Stretching | ~3100-3000 |
| Aliphatic (C-H) | Stretching | ~3000-2850 |
Table 2: Characteristic infrared absorption bands for this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. For this compound (molar mass: 182.24 g/mol ), the molecular ion peak [M]⁺ should be observed at m/z 182. The fragmentation pattern will likely involve the loss of the allyl group (C₃H₅, 41 Da) and the phenyl group (C₆H₅, 77 Da), as well as characteristic fragments from the sulfonyl group.
| m/z | Possible Fragment |
| 182 | [C₉H₁₀O₂S]⁺ (Molecular Ion) |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
| 41 | [C₃H₅]⁺ |
Table 3: Predicted major fragments in the mass spectrum of this compound.
Experimental Protocols
Accurate and reproducible data are contingent on standardized experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the TMS signal.
Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Background Spectrum: Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Confirmation
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparison with Alternative Structural Confirmation Methods
While spectroscopic methods are the workhorses of structural elucidation, other techniques can provide complementary or definitive information.
| Method | Principle | Advantages | Disadvantages |
| Spectroscopic Methods (NMR, IR, MS) | Interaction of molecules with electromagnetic radiation or ionization and fragmentation. | Provides detailed structural information, non-destructive (NMR, IR), relatively fast. | Requires specialized equipment, data interpretation can be complex for novel structures. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound. | Provides an unambiguous 3D structure of the molecule in the solid state.[1][2][3] | Requires a suitable single crystal, which can be difficult to grow; does not provide information about the structure in solution. |
| Elemental Analysis | Combustion of the sample to determine the percentage composition of elements (C, H, N, S).[4] | Confirms the empirical and molecular formula of the compound. | Provides no information about the connectivity of atoms or functional groups. |
Table 4: Comparison of spectroscopic methods with alternative techniques for the structural confirmation of this compound.
Conclusion
The structural confirmation of this compound is most effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a high degree of confidence in the product's identity. While alternative methods like X-ray crystallography and elemental analysis can provide definitive proof of structure and composition, respectively, the suite of spectroscopic techniques detailed in this guide remains the most practical and informative approach for routine structural verification in a research and development setting. By following standardized protocols and carefully analyzing the resulting data, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
A Comparative Guide to the Reactivity of Allyl Phenyl Sulfone and Phenyl Vinyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, sulfones are pivotal functional groups, acting as versatile intermediates and key structural motifs in biologically active molecules. Among them, allyl phenyl sulfone and phenyl vinyl sulfone are two widely utilized reagents, each exhibiting distinct reactivity profiles that render them suitable for a range of synthetic transformations. This guide provides an objective comparison of their performance in key chemical reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Reactivity Differences
| Feature | Phenyl Vinyl Sulfone | This compound |
| Michael Acceptor | Highly reactive | Moderately reactive |
| Dienophile in Diels-Alder | Moderately reactive | Less commonly used, generally less reactive |
| Handling | Solid, stable | Liquid, stable |
| Key Applications | Michael additions, Cycloadditions | Allylic alkylations, Julia-Kocienski olefination precursor |
Reactivity in Detail: A Comparative Analysis
The primary difference in the reactivity of phenyl vinyl sulfone and this compound stems from the nature of their carbon-carbon double bonds. Phenyl vinyl sulfone possesses a conjugated system where the double bond is activated by the strongly electron-withdrawing phenylsulfonyl group. This makes it a potent Michael acceptor and a moderately reactive dienophile in Diels-Alder reactions.
In contrast, this compound has an isolated double bond. While the adjacent sulfonyl group can influence its reactivity, it does not directly activate the double bond for conjugate addition in the same manner as in phenyl vinyl sulfone. Instead, the acidic protons on the carbon atom alpha to the sulfonyl group are a key site of reactivity, allowing for the formation of a stabilized carbanion that can act as a nucleophile.
Michael Addition Reactions
Phenyl vinyl sulfone is widely recognized as an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles, including amines, thiols, and carbanions.[1][2] The high electrophilicity of the β-carbon, a direct consequence of conjugation with the sulfonyl group, drives these reactions efficiently.
This compound, on the other hand, can act as a Michael donor after deprotonation at the α-carbon. The resulting anion can then add to Michael acceptors. It can also undergo addition reactions, though typically requiring catalysis. For instance, highly efficient electrocatalytic additions of this compound to various vinyl sulfones have been reported, yielding 90–94% of the bis-adduct.[3]
Quantitative Comparison of Michael Addition Reactivity
A study comparing the relative rates of Michael additions of 2'-(phenethyl)thiol to various vinyl sulfonyl Michael acceptors provides valuable quantitative insight. While this study did not include this compound directly, it demonstrated that the reactivity of vinyl sulfones is highly dependent on the substituent on the sulfur atom.[4] Phenyl vinyl sulfonate esters were found to be approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides, highlighting the significant electronic effects at play.[4] Based on the electronic properties, phenyl vinyl sulfone is expected to be significantly more reactive as a Michael acceptor than this compound.
| Michael Acceptor | Nucleophile | Relative Rate |
| Phenyl Vinyl Sulfonate | 2'-(phenethyl)thiol | ~3000 |
| Phenyl Vinyl Sulfone | 2'-(phenethyl)thiol | Not directly measured, but expected to be high |
| N-Benzyl Vinyl Sulfonamide | 2'-(phenethyl)thiol | 1 |
Table 1: Relative reactivity of vinyl sulfonyl compounds in Michael addition with a thiol nucleophile. Data extrapolated from a comparative study.[4]
Cycloaddition Reactions
Phenyl vinyl sulfone is a moderately reactive dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions).[5] The electron-withdrawing nature of the phenylsulfonyl group lowers the energy of the LUMO of the double bond, facilitating the reaction with electron-rich dienes.
This compound is less commonly employed as a dienophile in Diels-Alder reactions. The isolated double bond is less activated compared to the conjugated system in phenyl vinyl sulfone, generally leading to lower reactivity. However, cycloaddition reactions involving this compound have been reported.[6]
| Dienophile | Diene | Conditions | Yield | Reference |
| Phenyl Vinyl Sulfone | 10-Allyl-1,8-dichloroanthracene | Microwave, xylene | 57% (mixture of isomers) | |
| Phenyl Vinyl Sulfone | Danishefsky's diene | Not specified | Not specified | [5] |
| This compound | Not specified | Not specified | Not specified | [6] |
Table 2: Comparison of yields in Diels-Alder reactions.
Experimental Protocols
Synthesis of Phenyl Vinyl Sulfone
Procedure based on Organic Syntheses. [5]
-
In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (56 mL, 0.5 mol) at a rate that maintains the reaction temperature at 70°C.
-
After the addition is complete, heat the mixture at reflux for 20 minutes.
-
Cool the reaction mixture and add 150 mL of ether and 200 mL of water.
-
Separate the organic phase, wash with 50 mL of water and 50 mL of brine, and then concentrate under reduced pressure (70°C/0.3 mm) for 3 hours to yield 18–19 g (74–78%) of phenyl vinyl sulfone as a colorless solid.
-
The product can be further purified by recrystallization from hexane to afford colorless crystals (mp 66–67°C).
Synthesis of this compound
Procedure based on a palladium-catalyzed reaction.
-
To a solution of allylic alcohol (1 mmol) in a suitable solvent, add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3B (1.5 mmol).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the this compound.
Michael Addition of a Thiol to Phenyl Vinyl Sulfone
General Procedure.
-
In a round-bottom flask, dissolve phenyl vinyl sulfone (1.0 equiv) in a suitable solvent (e.g., acetonitrile).
-
Add the thiol nucleophile (1.1 equiv) to the solution.
-
Add a catalytic amount of a base (e.g., DBU, 0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene
General Procedure.
-
Freshly crack dicyclopentadiene by heating it to its boiling point and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.
-
In a reaction vessel, dissolve phenyl vinyl sulfone (1.0 equiv) in a suitable solvent (e.g., toluene).
-
Add the freshly distilled cyclopentadiene (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizing the Chemistry
Caption: General mechanism of the Michael addition to Phenyl Vinyl Sulfone.
Caption: General scheme of the Diels-Alder reaction with Phenyl Vinyl Sulfone.
Caption: Experimental workflow for a typical Michael addition reaction.
Conclusion
Both this compound and phenyl vinyl sulfone are valuable reagents in organic synthesis, but their reactivity profiles are distinct. Phenyl vinyl sulfone excels as a Michael acceptor due to its conjugated system, making it the reagent of choice for constructing carbon-carbon and carbon-heteroatom bonds via conjugate addition. Its utility as a dienophile in Diels-Alder reactions further broadens its synthetic applications.
This compound, with its isolated double bond, is less reactive as a Michael acceptor but serves as a versatile precursor for generating stabilized carbanions for nucleophilic additions. It also finds applications in other transformations such as the Julia-Kocienski olefination.
The choice between these two sulfones will ultimately depend on the specific transformation a researcher aims to achieve. This guide provides the foundational data and protocols to make an informed decision, facilitating the efficient and successful execution of synthetic strategies in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Reaction Intermediates in Allyl Sulfone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allyl sulfones, critical pharmacophores and versatile synthetic intermediates, involves various methodologies, each proceeding through distinct transient species.[1][2] Understanding and characterizing these reaction intermediates is paramount for mechanism elucidation, reaction optimization, and enhancing stereoselectivity. This guide provides a comparative analysis of common synthetic routes to allyl sulfones, focusing on the experimental techniques used to identify and characterize their key intermediates.
Comparison of Common Synthetic Methods and Their Intermediates
The synthesis of allyl sulfones is broadly achieved through two primary pathways: the palladium-catalyzed Tsuji-Trost reaction and the Julia-Kocienski olefination, which, while primarily for alkenes, involves sulfone intermediates. Each pathway presents unique intermediates that dictate the reaction's outcome.
| Synthetic Method | Key Intermediates | Primary Analytical Techniques | Key Characteristics |
| Palladium-Catalyzed Allylic Sulfonylation (Tsuji-Trost Type) | 1. η² π-allyl-Pd(0) complex2. η³ π-allyl-Pd(II) complex[3] | In-situ NMR (¹H, ³¹P), ESI-MS | Formation of a key π-allylpalladium complex is central.[4][5] The nature of the nucleophile (soft vs. hard) can alter the mechanism of addition.[3] |
| Julia-Kocienski Olefination | 1. Metalated Sulfone (Carbanion)2. β-alkoxy sulfone adduct3. Smiles Rearrangement Adduct[6] | Low-Temperature NMR, Trapping Experiments, DFT Calculations | The reaction's stereoselectivity is largely determined in the initial addition step of the sulfonyl carbanion to the aldehyde.[6][7][8] |
| Dehydrative Sulfination of Allylic Alcohols | Carbocation intermediates or eight-membered ring binding species[9][10] | In-situ NMR, Kinetic Studies | Can be catalyzed by byproduct HCl, proceeding through carbocation intermediates.[10] In Pd-catalyzed versions, hydrogen-bonded ring species may activate the alcohol.[9] |
| Radical Reactions | Sulfonyl radicals, Allyl radicals | EPR Spectroscopy, Radical Trapping Experiments | Involves radical addition to alkenes or rearrangement of radical intermediates.[9][11] |
Experimental Protocols for Intermediate Analysis
The identification of transient species requires specialized experimental setups. In-situ monitoring is crucial to capture the formation and decay of these intermediates.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reaction kinetics and identifying intermediates in real-time.[12][13]
Objective: To monitor the formation and consumption of reactants, intermediates, and products in a palladium-catalyzed allylic sulfonylation.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve the allylic substrate (e.g., allyl acetate), the sulfinate salt (e.g., sodium p-toluenesulfinate), and an internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum before initiating the reaction.
-
Reaction Initiation: Inject the palladium catalyst (e.g., Pd(PPh₃)₄) into the NMR tube at the desired reaction temperature, which is maintained by the spectrometer's variable temperature unit.[14][15]
-
Time-course Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. For rapid reactions, use a minimal number of scans (e.g., ns=1) to ensure high temporal resolution.[12][14] For reactions involving phosphorus ligands, ³¹P NMR can also be used to monitor the catalyst state.[15]
-
Data Processing: Process the arrayed spectra to generate concentration vs. time profiles for all observed species. The appearance and disappearance of new signals will indicate the presence of intermediates, such as the characteristic peaks of the η³ π-allyl-Pd(II) complex.[3]
Considerations:
-
Ensure the reaction is slow enough to be monitored by NMR.[14]
-
The signals of the intermediate must be sufficiently resolved from other species.
-
Quantitative analysis requires a relaxation delay (d1) of at least 5 times the longest T₁ of the nuclei of interest to ensure full magnetization recovery.[12]
Electrospray Ionization Mass Spectrometry (ESI-MS) is highly effective for detecting charged intermediates, such as the cationic π-allyl palladium complexes.
Objective: To identify charged intermediates in a Tsuji-Trost type reaction.
Methodology:
-
Reaction Setup: Perform the reaction in a standard flask under inert conditions.
-
Sample Extraction: At various time points (including early in the reaction), extract a small aliquot of the reaction mixture.
-
Sample Preparation: Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile) to quench the reaction and prepare it for injection.
-
Mass Spectrometry Analysis: Infuse the diluted sample directly into the ESI-MS source. Operate the mass spectrometer in positive ion mode to detect cationic species.
-
Data Analysis: Look for mass-to-charge (m/z) peaks corresponding to the expected intermediates, such as the [π-allyl-Pd(L₂)]⁺ cation. Isotopic distribution patterns for palladium can help confirm the identity of these species.
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide clear visual representations of complex reaction pathways and experimental procedures.
The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle involving a key π-allylpalladium intermediate.[3][4]
Caption: Catalytic cycle of the Tsuji-Trost reaction.
The Julia-Kocienski olefination involves the addition of a sulfonyl carbanion to an aldehyde, followed by a Smiles rearrangement and elimination.[6][16]
Caption: Key intermediate stages in the Julia-Kocienski reaction.
A systematic workflow is essential for the successful identification and characterization of reaction intermediates.
Caption: Workflow for analyzing reaction intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. An Expeditious Entry to Benzylic and Allylic Sulfones through Byproduct-Catalyzed Reaction of Alcohols with Sulfinyl Chlorides [organic-chemistry.org]
- 11. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Proper Disposal of Allyl Phenyl Sulfone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Allyl phenyl sulfone (CAS No. 16212-05-8).
Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as a substance that causes skin and serious eye irritation, and it may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.
Personal Protective Equipment (PPE): When handling this compound, it is crucial to use the following personal protective equipment to minimize exposure:
-
Eye Protection: Goggles conforming to European standard EN 166 are recommended.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Appropriate protective gloves and clothing should be worn to prevent skin exposure.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C9H10O2S |
| Appearance | Light yellow liquid[1] |
| Boiling Point | 110-113 °C / 0.5 mmHg (lit.) |
| Density | 1.189 g/mL at 25 °C (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | 2-8°C |
Disposal Procedures
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][2] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.
Step-by-Step Disposal Workflow:
-
Containerization:
-
Collect waste this compound in a suitable, sealed, and clearly labeled container.
-
Ensure the container is chemically compatible and will not react with the sulfone compound.
-
-
Labeling:
-
The container must be accurately labeled with the full chemical name: "this compound" and the CAS number "16212-05-8".
-
Include appropriate hazard warnings, such as "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
The storage area should be a well-ventilated place, and the container must be kept tightly closed.[1]
-
-
Waste Collection:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Spill Cleanup:
In the event of a spill, follow these procedures:
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[2]
-
Collection: Carefully collect the absorbent material and place it into a suitable, closed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Always wear appropriate PPE during the entire cleanup process.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the standard procedure for the disposal of liquid chemical waste, as outlined above, should be followed. This involves collection in a designated waste container, proper labeling, and transfer to an approved hazardous waste disposal facility.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling Allyl Phenyl Sulfone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for Allyl phenyl sulfone (CAS No. 16212-05-8).
Chemical Overview: this compound is a liquid described as light yellow in appearance.[1] It is utilized in organic synthesis as an intermediate for various pharmaceuticals and agrochemicals.[2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][3] Adherence to proper PPE protocols is mandatory to ensure personal safety.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Standard |
| Eye Protection | Goggles or chemical safety goggles | European Standard EN 166, OSHA 29 CFR 1910.133 |
| Hand Protection | Protective gloves | |
| Skin and Body | Wear appropriate protective gloves and clothing to prevent skin exposure | |
| Respiratory | Not required under normal use with adequate ventilation. For large scale/emergency use or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary. |
This data is compiled from multiple sources.[1][3][4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and risk.
1. Preparation:
-
Ensure the work area is well-ventilated. An operational fume hood is required.
-
Verify that an eyewash station and safety shower are in close proximity and unobstructed.[2]
-
Don all required PPE as specified in the table above.
2. Handling:
-
Avoid direct contact with skin and eyes.[2]
-
Use only in a chemical fume hood.
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1][3]
4. Storage:
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Recommended storage temperature is between 2-8°C.[4]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
1. Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams.
2. Spill Management:
-
In case of a spill, absorb the material with an inert absorbent material such as sand, silica gel, or sawdust.[1][2]
-
Collect the absorbed material into a suitable container for disposal.
3. Final Disposal:
-
Dispose of the waste at an approved waste disposal plant.[1][3]
-
All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
